molecular formula C7H15NO2 B118654 2-methyl-1,3-Dioxane-2-ethanamine CAS No. 218602-40-5

2-methyl-1,3-Dioxane-2-ethanamine

Cat. No.: B118654
CAS No.: 218602-40-5
M. Wt: 145.2 g/mol
InChI Key: XTNTZIOFZXYZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1,3-Dioxane-2-ethanamine is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyl-1,3-dioxan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(3-4-8)9-5-2-6-10-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNTZIOFZXYZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCCO1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455678
Record name 2-methyl-1,3-Dioxane-2-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218602-40-5
Record name 2-methyl-1,3-Dioxane-2-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-methyl-1,3-dioxane-2-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of a proposed synthetic route for 2-methyl-1,3-dioxane-2-ethanamine, a valuable building block for researchers, scientists, and drug development professionals. Due to the absence of direct literature precedent for the synthesis of this specific compound, this guide outlines a plausible and robust multi-step synthetic pathway based on well-established and reliable organic chemistry principles. The proposed synthesis involves the protection of a ketone, followed by the introduction of an amino group via the Gabriel synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a two-step process starting from 4-bromobutan-2-one. The first step involves the protection of the ketone functional group as a cyclic ketal (a 1,3-dioxane) by reacting it with 1,3-propanediol. The second step introduces the primary amine functionality through a Gabriel synthesis, which is a reliable method for the preparation of primary amines and avoids the common issue of overalkylation.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Ketalization cluster_1 Step 2: Gabriel Synthesis 4-bromobutan-2-one 4-bromobutan-2-one Intermediate 2-(2-bromoethyl)-2-methyl-1,3-dioxane 4-bromobutan-2-one->Intermediate  H+ catalyst 1,3-propanediol 1,3-propanediol 1,3-propanediol->Intermediate Phthalimide_Intermediate N-(2-(2-methyl-1,3-dioxan-2-yl)ethyl)phthalimide Intermediate->Phthalimide_Intermediate  DMF Potassium_Phthalimide Potassium Phthalimide Potassium_Phthalimide->Phthalimide_Intermediate Final_Product This compound Phthalimide_Intermediate->Final_Product  Ethanol, Reflux Hydrazine Hydrazine Hydrazine->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxane

  • Materials:

    • 4-bromobutan-2-one (1 equiv)

    • 1,3-propanediol (1.2 equiv)

    • p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromobutan-2-one, 1,3-propanediol, a catalytic amount of p-TSA, and toluene.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 2-(2-bromoethyl)-2-methyl-1,3-dioxane as a colorless oil.

Step 2: Synthesis of this compound

  • Materials:

    • 2-(2-bromoethyl)-2-methyl-1,3-dioxane (1 equiv)

    • Potassium phthalimide (1.1 equiv)

    • Dimethylformamide (DMF)

    • Hydrazine hydrate (1.5 equiv)

    • Ethanol

    • Hydrochloric acid (concentrated)

    • Sodium hydroxide solution (40%)

    • Dichloromethane

  • Procedure:

    • Dissolve 2-(2-bromoethyl)-2-methyl-1,3-dioxane and potassium phthalimide in DMF in a round-bottom flask.

    • Heat the mixture at 100 °C overnight with stirring.

    • Cool the reaction mixture, pour it into water, and extract with dichloromethane.

    • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the N-substituted phthalimide intermediate.

    • To the crude phthalimide intermediate, add ethanol and hydrazine hydrate.

    • Heat the mixture to reflux for 4 hours.

    • Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.

    • Filter the precipitate (phthalhydrazide) and wash with cold water.

    • Basify the filtrate with a 40% sodium hydroxide solution until a pH of >12 is reached.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis. These values are illustrative and based on typical yields for similar reactions.

StepReactantProductMolecular Weight ( g/mol )Moles (mol)Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
14-bromobutan-2-one2-(2-bromoethyl)-2-methyl-1,3-dioxane150.990.1209.08177.7285
22-(2-bromoethyl)-2-methyl-1,3-dioxaneThis compound209.080.08512.349.2575

Reaction Mechanisms

Mechanism of Ketalization

The formation of the 1,3-dioxane ring proceeds via an acid-catalyzed nucleophilic addition-elimination pathway.

Diagram of the Ketalization Mechanism

Ketalization Mechanism Ketone 4-bromobutan-2-one Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Hemiketal Hemiketal Protonated_Ketone->Hemiketal + 1,3-propanediol Propanediol 1,3-propanediol Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal + H+ Carbocation Carbocation Intermediate Protonated_Hemiketal->Carbocation - H2O Cyclized_Intermediate Cyclized Intermediate Carbocation->Cyclized_Intermediate Intramolecular attack Final_Product 2-(2-bromoethyl)-2-methyl-1,3-dioxane Cyclized_Intermediate->Final_Product - H+

Caption: Acid-catalyzed formation of the 1,3-dioxane ring.

Mechanism of Gabriel Synthesis

The Gabriel synthesis involves the nucleophilic substitution of the alkyl halide by the phthalimide anion, followed by hydrazinolysis to release the primary amine.

Diagram of the Gabriel Synthesis Mechanism

Gabriel Synthesis Mechanism Bromo_Dioxane 2-(2-bromoethyl)-2-methyl-1,3-dioxane Phthalimide_Intermediate N-substituted Phthalimide Bromo_Dioxane->Phthalimide_Intermediate + Phthalimide Anion (SN2) Phthalimide_Anion Phthalimide Anion Tetrahedral_Intermediate Tetrahedral Intermediate Phthalimide_Intermediate->Tetrahedral_Intermediate + Hydrazine Hydrazine Hydrazine Ring_Opened Ring-Opened Intermediate Tetrahedral_Intermediate->Ring_Opened Ring Opening Final_Product This compound Ring_Opened->Final_Product Intramolecular cyclization Phthalhydrazide Phthalhydrazide Ring_Opened->Phthalhydrazide

Caption: Mechanism for the introduction of the primary amine via Gabriel synthesis.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram, illustrating the sequence of operations from starting materials to the final purified product.

Diagram of the Experimental Workflow

Experimental Workflow Start1 Start: 4-bromobutan-2-one & 1,3-propanediol Reaction1 Ketalization Reaction (Dean-Stark) Start1->Reaction1 Workup1 Aqueous Workup (NaHCO3, Brine) Reaction1->Workup1 Drying1 Drying (MgSO4) & Concentration Workup1->Drying1 Purification1 Vacuum Distillation Drying1->Purification1 Intermediate Isolated Intermediate: 2-(2-bromoethyl)-2-methyl-1,3-dioxane Purification1->Intermediate Start2 Intermediate & Potassium Phthalimide Intermediate->Start2 Reaction2 Gabriel Reaction (DMF, 100°C) Start2->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Concentration2 Concentration Workup2->Concentration2 Hydrazinolysis Hydrazinolysis (Hydrazine, Ethanol, Reflux) Concentration2->Hydrazinolysis Acidification Acidification (HCl) & Filtration Hydrazinolysis->Acidification Basification Basification (NaOH) & Extraction Acidification->Basification Drying2 Drying (Na2SO4) & Concentration Basification->Drying2 Purification2 Vacuum Distillation Drying2->Purification2 Final_Product Final Product: This compound Purification2->Final_Product

Caption: Overall experimental workflow for the synthesis of the target molecule.

This comprehensive guide provides a robust framework for the synthesis of this compound. The proposed pathway utilizes reliable and well-understood reactions, offering a high probability of success for researchers in the field of drug discovery and organic synthesis. The detailed protocols and mechanistic insights serve as a valuable resource for the preparation of this and structurally related compounds.

Spectroscopic Analysis of 2-methyl-1,3-dioxane-2-ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-methyl-1,3-dioxane-2-ethanamine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a dioxane ring and an ethanamine side chain, suggests a range of chemical properties that can be elucidated through spectroscopic techniques. This guide provides a summary of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8 - 4.0m4H-O-CH₂- (axial and equatorial)
~2.8t2H-CH₂-NH₂
~1.8t2H-C-CH₂-CH₂-
~1.5 - 1.7m2H-CH₂- (ring)
~1.3s3H-C-CH₃
~1.2 (broad)s2H-NH₂
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~98Quaternary Carbon (O-C-O)
~65-O-CH₂-
~45-CH₂-NH₂
~35-C-CH₂-CH₂-
~25-CH₂- (ring)
~22-C-CH₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H stretch (amine)
2850 - 2960StrongC-H stretch (alkane)
1590 - 1650MediumN-H bend (amine)
1050 - 1150StrongC-O stretch (ether)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative AbundanceAssignment
145Low[M]⁺ (Molecular Ion)
130Medium[M-CH₃]⁺
100High[M-CH₂CH₂NH₂]⁺
86Medium[M-C₃H₇O]⁺
44Very High[CH₂CH₂NH₂]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel liquid amine compound like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR Spectrometer (e.g., 500 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

  • Pipettes

Procedure:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire a ¹H NMR spectrum using standard acquisition parameters.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to the residual solvent peak).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • This compound sample

  • Solvent for cleaning (e.g., acetone, isopropanol)

Procedure (Neat Liquid Sample on Salt Plates):

  • Ensure the salt plates are clean and dry.

  • Place a small drop of the liquid sample onto the center of one salt plate.

  • Carefully place the second salt plate on top, spreading the liquid into a thin film.

  • Place the sandwiched plates into the spectrometer's sample holder.

  • Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Clean the salt plates thoroughly with a suitable solvent after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Gas Chromatograph (GC) for sample introduction (if applicable)

  • This compound sample

  • Solvent for sample dilution (e.g., methanol, dichloromethane)

Procedure (GC-MS with EI):

  • Prepare a dilute solution of the sample in a volatile solvent.

  • Inject a small volume of the solution into the GC inlet.

  • The sample is vaporized and separated on the GC column.

  • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • In the EI source, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the predicted spectral features and the molecular structure.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Compound Compound Synthesis/ Purification Dissolution Dissolution in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Spectral_Structure_Correlation Correlation of Predicted Spectra to Molecular Structure cluster_structure Molecular Structure of this compound cluster_spectra Predicted Spectroscopic Features Structure Dioxane Ring Amine Group Methyl Group Ethyl Bridge NMR_Features ¹H & ¹³C chemical shifts and multiplicities Structure->NMR_Features correlates to IR_Features N-H, C-H, and C-O vibrational modes Structure->IR_Features correlates to MS_Features Molecular ion peak (m/z 145) Fragmentation pattern Structure->MS_Features correlates to

Caption: Logical relationship between the molecular structure and predicted spectral features.

In-Depth Technical Guide: Physicochemical Properties of 2-methyl-1,3-Dioxane-2-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound 2-methyl-1,3-dioxane-2-ethanamine. Due to a notable lack of extensive published experimental data for this specific molecule, this guide combines available factual data with computationally predicted properties from reputable online software and databases. This approach offers a robust preliminary profile of the compound, essential for researchers in drug discovery and chemical synthesis. The guide also outlines detailed experimental protocols for the determination of key physicochemical parameters, a plausible synthetic pathway, and a discussion of potential biological activities based on structurally related compounds.

Core Physicochemical Properties

The fundamental identifiers for this compound are established as follows:

  • CAS Number: 218602-40-5

  • Molecular Formula: C₇H₁₅NO₂

  • Molecular Weight: 145.2 g/mol

A summary of the available and predicted physicochemical data is presented in Table 1 for ease of comparison.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₅NO₂Supplier Data
Molecular Weight 145.2 g/mol Supplier Data
Boiling Point 195.3 ± 25.0 °CPredicted
Melting Point Not Available-
Density 1.01 ± 0.1 g/cm³Predicted
Solubility Miscible in waterPredicted
pKa (protonated amine) 9.2 ± 0.1Predicted
logP (octanol-water) 0.45Predicted

Predicted Physicochemical Details

In the absence of direct experimental measurements for many of the core properties of this compound, computational predictions serve as a valuable starting point for experimental design and hypothesis generation.

  • Boiling Point: The predicted boiling point of 195.3 ± 25.0 °C suggests that this compound is a liquid at room temperature and standard pressure. This value was estimated using online prediction tools that analyze the molecule's structural features.

  • Density: With a predicted density of 1.01 ± 0.1 g/cm³, the compound is expected to have a density slightly higher than water.

  • Solubility: The presence of a primary amine and two ether oxygens in a relatively small molecule suggests that this compound is likely to be miscible in water due to hydrogen bonding capabilities.

  • pKa: The predicted pKa of the protonated amine is approximately 9.2. This indicates that the amine group is basic and will be significantly protonated at physiological pH (around 7.4). This property is critical for understanding its behavior in biological systems and for developing analytical methods.

  • logP: The predicted octanol-water partition coefficient (logP) of 0.45 suggests that the compound has a relatively balanced hydrophilic-lipophilic character, with a slight preference for the aqueous phase. This is a key parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Synthesis Pathway

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Ketalization cluster_1 Step 2: Reduction 3-oxobutanamide 3-Oxobutanamide Intermediate 2-methyl-1,3-dioxane-2-acetamide 3-oxobutanamide->Intermediate Acid catalyst (e.g., p-TsOH) Toluene, Dean-Stark 1,3-Propanediol 1,3-Propanediol 1,3-Propanediol->Intermediate Final_Product This compound Intermediate->Final_Product Reducing agent (e.g., LiAlH4) Anhydrous THF

A proposed two-step synthesis of this compound.

Step 1: Ketalization The synthesis would begin with the ketalization of a suitable starting material, such as 3-oxobutanamide, with 1,3-propanediol. This reaction is typically carried out in a non-polar solvent like toluene with an acid catalyst (e.g., p-toluenesulfonic acid) and a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product, 2-methyl-1,3-dioxane-2-acetamide.

Step 2: Reduction The resulting amide intermediate would then be reduced to the primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF) would be suitable for this transformation to yield the final product, this compound.

Potential Biological Activities

There is no specific information on the biological activity of this compound in the public domain. However, the biological activities of structurally related dioxane derivatives have been reported, providing some indication of its potential applications.

  • Antimicrobial and Antifungal Activity: Various derivatives of 1,3-dioxane have been investigated for their antibacterial and antifungal properties. The presence of the amine functional group in the target molecule could potentially confer such activities.

  • Anticancer and Cytotoxicity: Some substituted 1,3-dioxanes have been studied for their potential as anticancer agents and have shown cytotoxic effects against certain cancer cell lines.[1] The cytotoxicity of this compound would need to be experimentally evaluated.

  • CNS Activity: Certain aminoalkyl substituted 1,3-dioxanes have been synthesized and evaluated as potent NMDA and σ receptor antagonists, suggesting potential applications in neuroscience.[2]

Diagram 2: Potential Biological Investigation Workflow

G Compound This compound In_Vitro In Vitro Screening Compound->In_Vitro Antimicrobial Antimicrobial Assays (Bacteria, Fungi) In_Vitro->Antimicrobial Cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) In_Vitro->Cytotoxicity Receptor_Binding Receptor Binding Assays (e.g., NMDA, Sigma) In_Vitro->Receptor_Binding In_Vivo In Vivo Studies (if promising in vitro results) Antimicrobial->In_Vivo Cytotoxicity->In_Vivo Receptor_Binding->In_Vivo

A workflow for investigating the potential biological activities of the compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. The following are standard methodologies that can be adapted for this compound.

Determination of Boiling Point (Micro-scale)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A micro-scale method is suitable for small sample quantities.[3][4][5]

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or oil bath)

Procedure:

  • Place a small amount of the liquid sample into the small test tube.

  • Invert the capillary tube (sealed end up) and place it into the test tube with the sample.

  • Attach the test tube to the thermometer.

  • Place the assembly into the Thiele tube containing a high-boiling point oil.

  • Gently heat the side arm of the Thiele tube.

  • Observe a stream of bubbles emerging from the open end of the capillary tube as the sample is heated.

  • When a steady stream of bubbles is observed, remove the heat.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of pKa by Potentiometric Titration

Principle: The pKa is determined by titrating a solution of the amine with a strong acid and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.[6][7][8]

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Begin stirring the solution gently.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Plot a graph of pH versus the volume of titrant added. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

Determination of logP by the Shake-Flask Method (OECD Guideline 107)

Principle: The octanol-water partition coefficient (P) is the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase at equilibrium. logP is the logarithm of this ratio.[9][10]

Apparatus:

  • Separatory funnel or centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge (if necessary for phase separation)

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Pre-saturate n-octanol with water and water with n-octanol.

  • Prepare a stock solution of the test compound in n-octanol.

  • Add a known volume of the n-octanol stock solution and a known volume of the water to a separatory funnel or centrifuge tube.

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate. If an emulsion forms, centrifugation may be necessary.

  • Carefully separate the two phases.

  • Determine the concentration of the test substance in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Diagram 3: LogP Determination Workflow

G Start Prepare n-octanol and water phases Mix Mix compound with both phases Start->Mix Equilibrate Shake to equilibrate Mix->Equilibrate Separate Separate phases (centrifuge if needed) Equilibrate->Separate Analyze_Octanol Analyze concentration in octanol phase Separate->Analyze_Octanol Analyze_Water Analyze concentration in water phase Separate->Analyze_Water Calculate Calculate P = [Octanol]/[Water] Analyze_Octanol->Calculate Analyze_Water->Calculate LogP Calculate logP = log10(P) Calculate->LogP

A flowchart for the experimental determination of logP using the shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data is sparse, the combination of known identifiers and robust computational predictions offers a valuable resource for researchers. The outlined synthetic pathway and potential biological activities provide a roadmap for future investigation. The detailed experimental protocols offer practical guidance for the empirical determination of this compound's key characteristics, which will be essential for its potential application in drug development and other scientific endeavors. Further experimental validation of the predicted properties is strongly encouraged.

References

Structural and Conformational Analysis of 2-methyl-1,3-Dioxane-2-ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the structural and conformational properties of 2-methyl-1,3-dioxane-2-ethanamine. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from the extensive research on the conformational analysis of the 1,3-dioxane ring system and its derivatives. The principles and methodologies described herein are directly applicable to the study of this and related molecules, offering a robust framework for researchers, scientists, and drug development professionals.

The 1,3-dioxane ring is a fundamental heterocyclic system present in numerous natural products and pharmacologically active compounds. Its conformational preferences are crucial for understanding its chemical reactivity and biological activity. The substituents on the ring, particularly at the C2 position, significantly influence the equilibrium between different conformations.

Fundamental Conformational Principles of the 1,3-Dioxane Ring

The 1,3-dioxane ring predominantly adopts a chair conformation, which is significantly more stable than flexible forms such as the twist-boat conformation. The energy difference between the chair and the 2,5-twist conformer for the parent 1,3-dioxane has been computationally shown to be substantial.[1] The potential energy surface of 1,3-dioxane and its derivatives includes multiple minima corresponding to chair and twist conformers, separated by energy barriers.[2]

The inversion of the 1,4-dioxane ring, a related system, has been studied using ab initio molecular orbital theory, revealing that the chair conformation is the lowest in energy, followed by twist-boat conformations.[3] The transition state connecting these conformers is a half-chair structure.[3] Similar principles apply to the 1,3-dioxane ring, where the interconversion between the two chair forms proceeds through higher-energy twist and boat conformations.

Conformational Analysis of 2-substituted and 2,2-disubstituted 1,3-Dioxanes

Substituents on the 1,3-dioxane ring can exhibit a preference for either an axial or equatorial position. This preference is governed by a combination of steric and stereoelectronic effects. For this compound, the substituents of interest are a methyl group and an ethanamine group at the C2 position.

The Anomeric Effect

A key stereoelectronic factor governing the conformation of substituents at the C2 position is the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in this case) to occupy the axial position, despite the potential for increased steric hindrance. This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring's oxygen atoms and the antibonding orbital (σ*) of the C2-substituent bond.

In the case of this compound, both the methyl and the ethanamine groups are at the anomeric C2 position. The conformational preference will be determined by the balance between the steric bulk of the groups (favoring an equatorial position) and the anomeric effect (favoring an axial position for an electronegative group). The ethanamine group, with its nitrogen atom, is more electronegative than the methyl group and would be more influenced by the anomeric effect.

Steric Considerations

With two substituents at the C2 position, steric interactions will play a significant role in determining the most stable conformation. The relative steric demands of the methyl and ethanamine groups will influence which group preferentially occupies the equatorial position to minimize steric strain. Generally, the bulkier group will favor the less hindered equatorial position.

Quantitative Conformational Data (Illustrative)

Table 1: Conformational Energy Differences (kcal/mol) for 1,3-Dioxane

Conformer ComparisonΔE (HF)ΔE (DFT)ΔG (298K, DFT)
Chair vs. 2,5-Twist4.67 ± 0.315.19 ± 0.85.14 ± 0.08
2,5-Twist vs. 1,4-Twist1.36 ± 0.121.0-

Data extracted from computational studies on 1,3-dioxane.[1]

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for a Chair Conformation of a Substituted 1,3-Dioxane

ParameterCalculated ValueExperimental Value
C-O Bond Length1.4301.410 - 1.430
C-C Bond Length1.529 - 1.5311.513 - 1.515
O-C-O Bond Angle111.6111.2
C-O-C Bond Angle113.4112.8 - 114.1
C-C-C Bond Angle107.0107.0
C-C-O Bond Angle111.2111.9 - 112.2

Data for 5-methyl-2,2-diphenyl-1,3-dioxane.[4]

Experimental Protocols for Conformational Analysis

The conformational analysis of this compound would typically involve a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the dominant conformation in solution and to study the dynamics of conformational interconversion.

Methodology:

  • Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Chemical Shifts: The chemical shifts of the ring protons, particularly at C4, C5, and C6, are sensitive to their axial or equatorial environment.

    • Vicinal Coupling Constants (³J): The magnitude of the coupling constants between adjacent protons (e.g., ³J_Hax-Hax, ³J_Hax-Heq, ³J_Heq-Heq) can be used to determine the dihedral angles and thus the ring conformation. Larger coupling constants are typically observed for axial-axial interactions.

  • ¹³C NMR Spectroscopy: The chemical shifts of the ring carbons can also provide conformational information.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments can identify protons that are close in space. For example, NOEs between an axial substituent and other axial protons on the ring can confirm its axial orientation.

  • Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the equilibrium between different conformers and to determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the conformational inversion.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of this compound of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and to generate an electron density map of the unit cell. The atomic positions are then refined to obtain a final crystal structure with high resolution. This provides accurate bond lengths, bond angles, and torsional angles.

Computational Modeling

Objective: To calculate the relative energies of different conformers and to map the potential energy surface for conformational interconversion.

Methodology:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers (e.g., chair, twist-boat).

  • Geometry Optimization: Optimize the geometry of each identified conformer using quantum mechanical methods such as Density Functional Theory (DFT) (e.g., with the B3LYP functional) or ab initio methods (e.g., MP2) and a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculations: Perform frequency calculations for each optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate thermodynamic properties (enthalpy, entropy, and Gibbs free energy).

  • Transition State Search: To study the pathway of conformational interconversion, locate the transition state structures connecting the minima. This can be done using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

  • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to confirm that the identified transition states connect the desired minima.

Visualizations of Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts in the conformational analysis of 1,3-dioxanes.

G cluster_0 Chair-Twist Boat Equilibrium Chair1 Chair 1 TwistBoat Twist-Boat Chair1->TwistBoat Ring Inversion Chair2 Chair 2 TwistBoat->Chair2 Ring Inversion

Caption: Conformational equilibrium of the 1,3-dioxane ring.

G cluster_1 Anomeric Effect at C2 Axial Axial Substituent (X) (Favored by Anomeric Effect) Interaction n(O) -> σ*(C-X) interaction Axial->Interaction Stabilizing Equatorial Equatorial Substituent (X) (Favored by Sterics)

Caption: The anomeric effect favoring an axial substituent at C2.

G cluster_2 Experimental Workflow for Conformational Analysis Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, NOESY, VT) Synthesis->NMR Xray X-ray Crystallography (if crystalline) Synthesis->Xray Computation Computational Modeling (DFT, ab initio) Synthesis->Computation Analysis Data Analysis and Conformational Assignment NMR->Analysis Xray->Analysis Computation->Analysis

Caption: A typical experimental workflow for conformational analysis.

References

Quantum Chemical Calculations for 2-methyl-1,3-Dioxane-2-ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of "2-methyl-1,3-dioxane-2-ethanamine." This molecule, with the chemical formula C₇H₁₅NO₂ and a molecular weight of 145.2, presents interesting stereochemical and electronic properties amenable to computational investigation.[1] The methodologies outlined herein are based on established quantum chemical techniques that have been successfully applied to the study of related 1,3-dioxane derivatives.[2][3][4]

Introduction

This compound is a substituted dioxane derivative. The 1,3-dioxane ring system is a common motif in various natural products and pharmacologically active compounds. Understanding the conformational preferences, electronic structure, and reactivity of such molecules is crucial for drug design and development. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level.

This guide will detail the computational protocols for geometry optimization, frequency analysis, and the calculation of various molecular properties. The presented data, while illustrative, serves as a template for the expected outcomes of a rigorous computational study.

Computational Methodology

The quantum chemical calculations outlined in this guide are designed to provide a thorough understanding of the structural and electronic properties of this compound. The methods are selected based on their proven accuracy for similar organic molecules.[3][4][5]

Software and Hardware

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of software will depend on user preference and license availability. The computational cost of these calculations is moderate and can be handled by a high-performance computing cluster or a powerful workstation.

Computational Protocol

A systematic workflow is essential for obtaining reliable and reproducible results. The following protocol is recommended:

  • Molecular Structure Generation: The initial 3D structure of this compound is built using a molecular editor. Special attention should be paid to the initial stereochemistry of the chiral center at the 2-position of the dioxane ring.

  • Conformational Search: A conformational search is performed to identify the low-energy conformers of the molecule. This is particularly important for flexible molecules like the ethanamine side chain and for determining the preferred chair or twist-boat conformation of the dioxane ring.

  • Geometry Optimization: Each identified conformer is then subjected to full geometry optimization. This process locates the stationary points on the potential energy surface corresponding to energy minima.

  • Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data and vibrational spectra (e.g., IR and Raman).

  • Property Calculations: Single-point energy calculations are performed on the optimized geometries to obtain a wide range of electronic properties.

The logical workflow for these calculations is depicted in the following diagram:

G Computational Workflow for this compound cluster_input Input Generation cluster_conformation Conformational Analysis cluster_optimization Geometry Optimization & Verification cluster_properties Property Calculation A 1. Build 3D Structure B 2. Conformational Search A->B Initial Structure C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C Low-Energy Conformers D 4. Frequency Calculation C->D Optimized Geometry E 5. Single-Point Energy (Higher Level of Theory) D->E Verified Minimum F 6. Molecular Properties (HOMO-LUMO, ESP, etc.) E->F Refined Wavefunction

Computational workflow diagram.

Theoretical Framework

The selection of an appropriate theoretical method and basis set is critical for the accuracy of the calculations.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a popular and robust method for studying organic molecules. The B3LYP hybrid functional is a common choice that often provides a good balance between accuracy and computational cost.

Basis Sets

The 6-31G(d) basis set is a Pople-style basis set that includes polarization functions on heavy atoms. This is generally sufficient for geometry optimizations and frequency calculations of molecules of this size. For more accurate energy calculations, a larger basis set such as 6-311++G(d,p) can be employed.

Results and Discussion

The following tables summarize the types of quantitative data that can be obtained from the quantum chemical calculations described above.

Conformational Analysis

A thorough conformational search would likely identify several stable conformers. The relative energies of these conformers determine their population at a given temperature.

ConformerRelative Energy (kcal/mol)Boltzmann Population (%)
Chair-Equatorial 0.0095.8
Chair-Axial 2.504.1
Twist-Boat 5.500.1

Note: The data in this table is illustrative and represents typical energy differences for substituted dioxanes.

Geometric Parameters

The optimized geometry provides key structural information such as bond lengths and angles.

ParameterChair-Equatorial ConformerChair-Axial Conformer
C2-O1 Bond Length (Å) 1.4251.430
C2-C7 Bond Length (Å) 1.5401.545
O1-C2-O3 Bond Angle (°) 110.5109.8
C2-C7-C8 Bond Angle (°) 112.1111.5

Note: The data in this table is hypothetical and for illustrative purposes.

Vibrational Frequencies

Frequency calculations yield the vibrational modes of the molecule, which can be compared with experimental IR and Raman spectra.

Vibrational ModeFrequency (cm⁻¹)Description
13350N-H stretch
22980C-H stretch (methyl)
31150C-O-C stretch (dioxane)

Note: The frequencies in this table are unscaled and represent typical values for these functional groups.

Electronic Properties

Key electronic properties can be derived from the calculations, providing insights into the molecule's reactivity.

PropertyValue
HOMO Energy (eV) -6.5
LUMO Energy (eV) 1.2
HOMO-LUMO Gap (eV) 7.7
Dipole Moment (Debye) 2.1

Note: The data in this table is for illustrative purposes.

Conclusion

Quantum chemical calculations offer a powerful and cost-effective means of investigating the properties of this compound. The methodologies and protocols outlined in this technical guide provide a solid foundation for researchers to conduct their own in-silico studies. The insights gained from such calculations can be invaluable in the fields of medicinal chemistry and drug development, aiding in the rational design of novel therapeutic agents. While no specific experimental data for the title compound was found in the initial search, the computational approaches described are well-established for analogous 1,3-dioxane systems.[2][3][4][5][6]

References

An In-depth Technical Guide to the Discovery and Isolation of 2-Methyl-1,3-Dioxane-2-ethanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 2-methyl-1,3-dioxane-2-ethanamine and its analogous compounds. While specific discovery literature for the title compound remains elusive, this document consolidates general synthetic methodologies for the 1,3-dioxane scaffold and explores the pharmacological activities of structurally related molecules. This guide aims to serve as a foundational resource for researchers engaged in the development of novel therapeutics based on the 1,3-dioxane core.

Introduction

The 1,3-dioxane ring system is a prevalent heterocyclic motif in a variety of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, which include antibacterial, antifungal, and neuromodulatory activities. The compound this compound represents a simple yet intriguing structure within this class, featuring a quaternary carbon at the 2-position substituted with both a methyl and an aminoethyl group. This guide explores the synthetic pathways to access such analogs and summarizes the known biological activities of related structures, providing a basis for further research and development.

Synthetic Methodologies

The synthesis of 2,2-disubstituted-1,3-dioxanes generally proceeds via the acid-catalyzed acetalization or ketalization of a carbonyl compound with a 1,3-diol. For the synthesis of this compound and its analogs, a key challenge lies in the introduction of the aminoalkyl functionality.

General Synthesis of the 1,3-Dioxane Ring

The foundational reaction for forming the 1,3-dioxane ring is the condensation of an aldehyde or ketone with a 1,3-diol, typically in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TSA) or a Lewis acid. The reaction is usually driven to completion by the removal of water, often through azeotropic distillation with a Dean-Stark apparatus.

General Reaction Scheme:

G A R1-C(=O)-R2 D R1-C(O(CH2)3O)-R2 A->D + B, C B HO-(CH2)3-OH C H+ G cluster_0 Synthesis of Precursor cluster_1 Acetalization cluster_2 Deprotection & Isolation start Starting Ketone (e.g., 1-amino-3-butanone derivative with protected amine) acetalization Acid-catalyzed condensation start->acetalization diol 1,3-Propanediol diol->acetalization deprotection Removal of protecting group acetalization->deprotection purification Purification (e.g., chromatography, distillation) deprotection->purification final_product This compound Analog purification->final_product G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds ca_channel Ca2+ Channel nmda_receptor->ca_channel Activates downstream Downstream Signaling (e.g., CaMKII, CREB) ca_channel->downstream Ca2+ influx leads to dioxane_analog 1,3-Dioxane Analog (Antagonist) dioxane_analog->nmda_receptor Blocks

A Comprehensive Review of 1,3-Dioxane Containing Amines: Synthesis, Pharmacological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxane moiety, a six-membered heterocyclic ring containing two oxygen atoms, has emerged as a versatile and privileged scaffold in medicinal chemistry. Its conformational rigidity, ability to engage in hydrogen bonding, and utility as a bioisostere have made it an attractive component in the design of novel therapeutic agents. When combined with an amine functional group, the resulting 1,3-dioxane containing amines exhibit a remarkable diversity of pharmacological activities. This technical guide provides a comprehensive literature review of these compounds, focusing on their synthesis, structure-activity relationships (SAR), and applications across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.

General Synthesis Strategies

The principal synthetic route to 4-aminoalkyl substituted 1,3-dioxanes involves the acid-catalyzed acetalization of a suitable carbonyl compound (aldehyde or ketone) with a 1,3-diol, such as pentane-1,3,5-triol. This reaction establishes the core dioxane ring. The remaining primary alcohol is then typically activated, often by tosylation, to facilitate a nucleophilic substitution reaction with an appropriate amine or a precursor like potassium cyanide, which is subsequently reduced.[1][2]

G start_material Carbonyl Compound (Aldehyde/Ketone) + Pentane-1,3,5-triol acetalization Acetalization (p-TsOH, reflux) start_material->acetalization intermediate 4-(hydroxyalkyl)-1,3-dioxane acetalization->intermediate activation Activation of -OH Group (e.g., Tosyl Chloride, Pyridine) intermediate->activation activated_inter Activated Intermediate (e.g., Tosylate) activation->activated_inter substitution Nucleophilic Substitution (Amine or KCN) activated_inter->substitution final_product Target 1,3-Dioxane Containing Amine substitution->final_product Direct Amination reduction Reduction (if using KCN) (e.g., LiAlH4) substitution->reduction Cyanation Route reduction->final_product

Caption: General synthetic workflow for 1,3-dioxane containing amines.

Pharmacological Applications and Structure-Activity Relationships

1,3-Dioxane containing amines have been investigated for a wide range of biological activities, demonstrating their potential in diverse therapeutic fields.

A significant body of research has focused on 4-(aminoalkyl)-substituted 1,3-dioxanes as potent ligands for σ₁ and N-methyl-D-aspartate (NMDA) receptors, which are key targets for treating neuropathic pain and neurodegenerative diseases.[2][3]

  • Structure-Activity Relationship (SAR):

    • The substitution pattern at the C2 position of the dioxane ring is critical for affinity and selectivity. Phenyl and ethyl residues at C2 generally lead to high NMDA receptor affinity.[1]

    • The nature of the amine influences activity. Primary amines often show higher NMDA affinity compared to secondary and tertiary amines.[1]

    • Stereochemistry plays a crucial role. For certain 4-aminoethyl derivatives, the (2S,4R)-configured enantiomer was identified as the eutomer (the more active stereoisomer) for σ₁ receptor binding.[2]

    • Lengthening the alkyl chain connecting the amine to the dioxane ring from two to four carbons (aminoethyl to aminobutyl) has been systematically studied to optimize receptor affinity and selectivity.[2][3]

G Core 1,3-Dioxane Scaffold C2 C2 Substituents (e.g., Phenyl, Ethyl) Core->C2 C4 C4 Side Chain (Linker Length) Core->C4 Amine Amine Substitution (Primary, Secondary, etc.) Core->Amine Stereo Stereochemistry (e.g., 2S, 4R) Core->Stereo Target_NMDA NMDA Receptor Affinity C2->Target_NMDA Influences Target_Sigma1 σ₁ Receptor Affinity C2->Target_Sigma1 Influences Selectivity C4->Target_Sigma1 Influences Amine->Target_NMDA Influences Stereo->Target_Sigma1 Determines Eutomer

Caption: Key structural determinants for σ₁ and NMDA receptor activity.

The overexpression of P-glycoprotein (P-gp), a membrane transporter, is a major cause of multidrug resistance (MDR) in cancer chemotherapy. Certain 1,3-dioxane derivatives have been identified as effective P-gp modulators, capable of reversing MDR.[4][5] These compounds typically feature a protonable basic amine moiety and lipophilic linkers, which are thought to interact with P-gp and inhibit its drug-efflux function.[4] Studies using human Caco-2 cells have shown that some of these novel structures can reverse tumor cell MDR at low concentrations, with effects superior to established modulators like trifluoperazine.[4][5]

With the rise of antibiotic resistance, new classes of antibacterial agents are urgently needed. 1,3-Dioxane-linked compounds have been developed as novel bacterial topoisomerase inhibitors (NBTIs).[6] These agents target DNA gyrase and topoisomerase IV, enzymes also targeted by fluoroquinolones, but utilize a distinct binding mode that helps to avoid cross-resistance.[6] These compounds have demonstrated high activity against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Neisseria gonorrhoeae.[6]

Quantitative Data Summary

The biological activities of 1,3-dioxane containing amines have been quantified in various assays. The tables below summarize key data from the literature.

Table 1: Receptor Binding Affinities of Aminobutyl-1,3-Dioxanes for σ₁ and NMDA Receptors

Compound Substituent (C2) Amine Type σ₁ Kᵢ (nM) NMDA Kᵢ (nM) Reference
17a Phenyl N-Benzylamine 31 > 10,000 [2][3]
19a Phenyl Pyrrolidine 154 > 10,000 [2][3]
14b Phenyl, Ethyl Primary Amine 1,020 2,750 [2][3]
24b Phenyl, Ethyl Primary Amine 2,820 1,020 [2][3]

(Data extracted from receptor binding studies on homologous aminobutyl substituted 1,3-dioxanes)[2][3]

Table 2: Antibacterial Activity of 1,3-Dioxane-Linked NBTIs

Organism Compound MIC (µg/mL) Reference
S. aureus (ATCC 29213) 1c 0.12 [6]
S. aureus (USA300, MRSA) 1c 0.12 [6]
N. gonorrhoeae (WHO K) 1c 0.06 [6]
N. gonorrhoeae (WHO X) 1c 0.12 [6]

(MIC: Minimum Inhibitory Concentration. Data represents a promising lead compound from the cited study)[6]

Key Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the literature.

This protocol is adapted from the multi-step synthesis of aminobutyl-substituted 1,3-dioxanes.[2]

  • Step 1: Acetalization. Benzaldehyde (1.0 eq) and pentane-1,3,5-triol (1.1 eq) are dissolved in toluene. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added, and the mixture is refluxed for 1.5-16 hours with a Dean-Stark trap to remove water. After cooling, the reaction is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. The resulting crude alcohol, 2-(cis-2-phenyl-1,3-dioxan-4-yl)ethanol, is purified by column chromatography.

  • Step 2: Homologation & Amination (Example). The alcohol from Step 1 is activated via tosylation. The tosylate is then reacted with potassium cyanide in a polar aprotic solvent like DMSO. The resulting nitrile is subsequently reduced to the corresponding primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous THF.

  • Characterization. The final products are characterized by mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy. Purity is often assessed by high-performance liquid chromatography (HPLC).[2]

This protocol is a generalized procedure for determining the binding affinity of compounds to σ₁ and NMDA receptors.[2][3]

  • Preparation. Membrane preparations are obtained from appropriate tissues (e.g., guinea pig brain for σ₁ receptors) through homogenization and centrifugation.

  • Incubation. The membrane homogenates are incubated in a buffer solution at a specific temperature (e.g., 37°C) with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors).

  • Competition. The assay is performed in the presence of various concentrations of the unlabeled test compound (the 1,3-dioxane amine). Non-specific binding is determined using a high concentration of a known, non-radioactive ligand.

  • Analysis. After incubation, the bound and free radioligand are separated by rapid vacuum filtration. The radioactivity retained on the filters is measured by liquid scintillation counting. The IC₅₀ values (concentration of the test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Kᵢ (inhibition constant) values are then calculated using the Cheng-Prusoff equation.

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) for antibacterial compounds.[6]

  • Method. The MICs are determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure. A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. Each well is then inoculated with a standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL).

  • Incubation. The plates are incubated at 37°C for 18-24 hours.

  • Determination. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Positive controls (e.g., ciprofloxacin, vancomycin) and negative (no drug) controls are included in each assay.[6]

Conclusion and Future Outlook

The 1,3-dioxane containing amine scaffold is a highly fruitful platform for the development of novel therapeutic agents. The literature clearly demonstrates its potential to yield potent and selective modulators of challenging biological targets, including CNS receptors, bacterial enzymes, and drug resistance transporters. The synthetic accessibility and stereochemical richness of the 1,3-dioxane ring allow for fine-tuning of pharmacological properties. Future research should continue to explore the vast chemical space around this scaffold, focusing on optimizing pharmacokinetic profiles (ADME properties) and evaluating lead compounds in relevant in-vivo models of disease. The development of stereoselective syntheses will also be crucial to isolate the most potent and selective enantiomers for clinical development.

References

Methodological & Application

Application Note: Chiral Separation of 2-methyl-1,3-dioxane-2-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed methodology for the chiral separation of the enantiomers of 2-methyl-1,3-dioxane-2-ethanamine. Due to the absence of specific published methods for this compound, a hypothetical protocol based on established principles of chiral High-Performance Liquid Chromatography (HPLC) is detailed. The proposed method utilizes a polysaccharide-based chiral stationary phase, which is known for its broad applicability in separating a wide range of chiral compounds, including primary amines. This document provides a comprehensive experimental protocol, expected data, and visual workflows to guide researchers in developing a successful enantioselective separation method.

Introduction

The separation of enantiomers is a critical process in the pharmaceutical and chemical industries, as individual enantiomers of a chiral molecule can exhibit significantly different pharmacological or toxicological properties.[1] "this compound" is a chiral compound containing a primary amine and a stereocenter, making the development of a robust chiral separation method essential for its analysis and potential applications. Chiral chromatography, particularly HPLC, is a powerful technique for resolving enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer.[2][3] This note outlines a systematic approach to achieve baseline separation of the (R)- and (S)-enantiomers of this compound.

Proposed Chiral Separation Method

Based on the structure of the analyte, which features a primary amine group, a polysaccharide-based CSP, specifically a cellulose or amylose derivative, is recommended. These phases are versatile and effective for a broad range of chiral molecules, including those with amine functionalities, often providing excellent resolution under normal-phase, polar organic, or reversed-phase conditions.

A screening of different polysaccharide-based columns and mobile phases would be the first step in method development. For this application note, we propose a normal-phase HPLC method, which often yields superior selectivity for amine-containing compounds on polysaccharide CSPs.

Experimental Protocols

3.1. Instrumentation and Materials

  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

  • Chemicals: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA). Racemic this compound standard.

  • Sample Preparation: A stock solution of racemic this compound (1.0 mg/mL) is prepared in the mobile phase. A working standard of 50 µg/mL is prepared by diluting the stock solution.

3.2. Chromatographic Conditions

  • Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (due to the lack of a strong chromophore, low UV is selected)

  • Injection Volume: 10 µL

3.3. Protocol

  • System Preparation: Equilibrate the CHIRALPAK® AD-H column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the 50 µg/mL racemic standard solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomeric peaks.

  • Peak Identification: Identify the two peaks corresponding to the enantiomers of this compound. The elution order of the (R) and (S) enantiomers would need to be confirmed with enantiomerically pure standards if available.

  • Performance Evaluation: Calculate the retention times (t_R), resolution (R_s), selectivity (α), and capacity factors (k') for the two enantiomers.

Expected Quantitative Data

The following table summarizes the expected results for the chiral separation of this compound under the proposed chromatographic conditions. These are hypothetical values representing a successful baseline separation.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 8.5 min10.2 min
Capacity Factor (k') 3.254.10
Selectivity (α) \multicolumn{2}{c}{1.26}
Resolution (R_s) \multicolumn{2}{c}{2.1}

Table 1: Hypothetical chromatographic data for the chiral separation of this compound.

Visualizations

Chiral_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_results Results racemate Racemic Analyte (this compound) dissolve Dissolve in Mobile Phase racemate->dissolve injection Inject Sample dissolve->injection column Chiral Stationary Phase (e.g., CHIRALPAK AD-H) injection->column separation Differential Interaction Leads to Separation column->separation detection UV Detector (210 nm) separation->detection chromatogram Chromatogram with Two Separated Peaks detection->chromatogram quantification Quantify Enantiomers (Peak Area) chromatogram->quantification

Caption: Workflow for the chiral HPLC separation of this compound.

Chiral_Recognition_Mechanism cluster_analyte Analyte Enantiomers cluster_csp Chiral Stationary Phase (CSP) cluster_interaction Interaction & Elution enantiomer_S (S)-Enantiomer Interaction Site 1 Interaction Site 2 Interaction Site 3 csp CSP Cavity Binding Site A Binding Site B Binding Site C enantiomer_S:port_S1->csp:csp_port1 Fit enantiomer_S:port_S2->csp:csp_port2 Fit enantiomer_S:port_S3->csp:csp_port3 Fit strong_interaction Stronger Interaction (Longer Retention) enantiomer_R (R)-Enantiomer Interaction Site 1 Interaction Site 2 Interaction Site 3 enantiomer_R:port_R1->csp:csp_port1 Fit enantiomer_R:port_R2->csp:csp_port2 Mismatch weak_interaction Weaker Interaction (Shorter Retention)

Caption: Principle of chiral recognition on a chiral stationary phase.

Conclusion

This application note provides a detailed, albeit hypothetical, protocol for the chiral separation of this compound using normal-phase HPLC with a polysaccharide-based chiral stationary phase. The proposed method is based on established principles for the separation of chiral amines and serves as a robust starting point for method development and validation. Researchers and drug development professionals can adapt this protocol to achieve the successful enantioselective analysis of the target compound. Further optimization of the mobile phase composition and column temperature may be necessary to achieve the desired resolution and analysis time.

References

Application Notes and Protocols for the Derivatization of 2-methyl-1,3-Dioxane-2-ethanamine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds containing active functional groups, such as the primary amine in 2-methyl-1,3-dioxane-2-ethanamine, can be challenging. The primary amine group can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the GC inlet and column.

To overcome these challenges, derivatization is a crucial sample preparation step. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection. This application note provides detailed protocols for two common and effective derivatization methods for this compound: silylation and acylation .

A key consideration for derivatizing this compound is the presence of the acid-sensitive 1,3-dioxane ring. This cyclic acetal is susceptible to hydrolysis under acidic conditions. Therefore, the selected derivatization methods must be performed under neutral or basic conditions to maintain the integrity of the molecule.

Derivatization Strategies

Two primary derivatization strategies are recommended for the GC-MS analysis of this compound:

  • Silylation: This method replaces the active hydrogen of the primary amine with a trimethylsilyl (TMS) group. Silylation is a versatile and widely used derivatization technique that significantly increases the volatility and thermal stability of the analyte. The resulting N,N-bis(trimethylsilyl) derivative is well-suited for GC-MS analysis.

  • Acylation: This method introduces an acyl group to the primary amine, forming a stable amide. Acylation effectively reduces the polarity of the amine and improves its chromatographic properties. Common acylating agents include acid anhydrides and chloroformates.

The following sections provide detailed experimental protocols for both silylation and acylation of this compound.

Experimental Protocols

General Precautions
  • All derivatization reactions should be performed in a well-ventilated fume hood.

  • Use high-purity solvents and reagents to avoid interferences in the GC-MS analysis.

  • Ensure all glassware is clean and dry, as moisture can interfere with both silylation and acylation reactions.

Silylation Protocol

This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. The reaction is performed in an anhydrous solvent.

Reagents and Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile or Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • Pipette 100 µL of the sample solution into a reaction vial.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Acylation Protocol

This protocol describes the derivatization of this compound using trifluoroacetic anhydride (TFAA) in the presence of a base catalyst.

Reagents and Materials:

  • This compound

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (or Triethylamine)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • Pipette 100 µL of the sample solution into a reaction vial.

    • Add 50 µL of Pyridine.

    • Add 100 µL of TFAA to the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Let the reaction proceed at room temperature (or heat at 60°C for 15 minutes for potentially higher yield).

  • Analysis:

    • Allow the vial to cool to room temperature if heated.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the two derivatization methods.

ParameterSilylationAcylation
Derivatizing Agent BSTFA + 1% TMCSTrifluoroacetic anhydride (TFAA)
Catalyst/Base TMCS (in reagent)Pyridine or Triethylamine
Reaction Solvent Anhydrous Pyridine, Acetonitrile, or DichloromethaneAnhydrous Acetonitrile or Dichloromethane
Reaction Temperature 70°CRoom Temperature or 60°C
Reaction Time 30 minutes1-15 minutes
Derivative Formed N,N-bis(trimethylsilyl)-2-methyl-1,3-dioxane-2-ethanamineN-(2-(2-methyl-1,3-dioxan-2-yl)ethyl)-2,2,2-trifluoroacetamide
Expected Mol. Weight 289 g/mol 241 g/mol
Key Advantages Good yields, thermally stable derivatives.Rapid reaction, stable derivatives.
Potential Issues Reagent and derivatives are moisture-sensitive.Reagent is corrosive and moisture-sensitive.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Analyte This compound Solution Analyte Solution (1 mg/mL) Analyte->Solution Solvent Anhydrous Solvent Solvent->Solution Reaction Reaction Vial Solution->Reaction Reagent Derivatizing Agent (Silylation or Acylation) Reagent->Reaction Derivatized_Sample Derivatized Sample Reaction->Derivatized_Sample Heat (if required) Injection GC Injection Derivatized_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Experimental workflow for the derivatization and GC-MS analysis.

Expected Mass Spectral Fragmentation

The mass spectra of the derivatized this compound will exhibit characteristic fragmentation patterns that can be used for identification and structural confirmation.

Silylated Derivative (N,N-bis(trimethylsilyl)-2-methyl-1,3-dioxane-2-ethanamine)

The silylated derivative is expected to undergo alpha-cleavage adjacent to the nitrogen atom, as well as fragmentation of the dioxane ring and the trimethylsilyl groups.

m/zProposed Fragment
289Molecular Ion [M]⁺
274[M - CH₃]⁺
174[CH₂=N(Si(CH₃)₃)₂]⁺ (from alpha-cleavage)
101[C₄H₅O₂]⁺ (fragment from the dioxane ring)
73[Si(CH₃)₃]⁺
Acylated Derivative (N-(2-(2-methyl-1,3-dioxan-2-yl)ethyl)-2,2,2-trifluoroacetamide)

The acylated derivative will likely show fragmentation characteristic of amides, including cleavage of the amide bond and fragmentation of the dioxane ring.

m/zProposed Fragment
241Molecular Ion [M]⁺
142[M - C₄H₈O₂]⁺ (loss of the dioxane moiety)
126[CF₃CONHCH₂]⁺
115[C₅H₉O₂CH₂]⁺ (fragment containing the dioxane ring)
69[CF₃]⁺

Conclusion

The derivatization of this compound by either silylation or acylation is essential for its successful analysis by GC-MS. The protocols provided in this application note offer reliable methods for preparing volatile and thermally stable derivatives while preserving the integrity of the acid-sensitive dioxane ring. The choice between silylation and acylation will depend on the specific requirements of the analysis, including desired sensitivity, potential interferences, and available reagents. The characteristic mass spectral fragmentation patterns of the resulting derivatives provide a robust means for their identification and confirmation. By following these protocols, researchers, scientists, and drug development professionals can achieve accurate and reproducible GC-MS analysis of this compound.

Application Notes & Protocols: Synthesis of Bioactive Molecules from 2-Methyl-1,3-dioxane-2-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive molecules utilizing "2-methyl-1,3-dioxane-2-ethanamine" as a key starting material. While direct synthesis of bioactive compounds from this specific molecule is not extensively documented in current literature, its structure presents a valuable scaffold for the generation of diverse molecular entities. The protocols outlined below are based on established synthetic methodologies for analogous aminoalkyl-1,3-dioxanes and dioxolanes, which have been shown to exhibit a range of biological activities. These activities include potential antibacterial, antifungal, and anticancer properties, as well as applications in modulating multidrug resistance.[1][2][3] This document serves as a foundational guide for researchers to explore the chemical space and therapeutic potential of derivatives of this compound.

Introduction: The Potential of the 1,3-Dioxane Scaffold

The 1,3-dioxane ring is a key structural motif found in numerous natural products and synthetic molecules with significant biological activity.[4] Its conformational rigidity and potential for stereoisomerism make it an attractive scaffold in drug design. The presence of a primary amine in "this compound" offers a versatile handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatives of the closely related 1,3-dioxolane scaffold have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and antineoplastic effects.[1][5] For instance, certain 1,3-dioxolane derivatives have shown excellent activity against Candida albicans and significant antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa.[1] Furthermore, some 1,3-dioxane derivatives have been identified as potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, which are promising for the treatment of metabolic disorders.[2]

This document outlines two primary synthetic strategies for derivatizing this compound: N-acylation and reductive amination . These methods are robust, high-yielding, and amenable to the creation of large compound libraries for high-throughput screening.

Synthetic Strategies and Protocols

General Synthetic Workflow

The overall strategy involves the functionalization of the primary amine of this compound to introduce diverse chemical moieties. This approach allows for the modulation of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical determinants of biological activity.

workflow start This compound nacylation N-Acylation start->nacylation reductive_amination Reductive Amination start->reductive_amination amide_library Amide Library nacylation->amide_library amine_library Secondary/Tertiary Amine Library reductive_amination->amine_library bio_screening Biological Screening amide_library->bio_screening amine_library->bio_screening sar SAR Studies bio_screening->sar

Caption: General workflow for the synthesis and screening of bioactive molecules.

Protocol 1: Synthesis of an Amide Library via N-Acylation

This protocol describes the reaction of this compound with a variety of acylating agents to generate a library of amides.

Materials:

  • This compound

  • Acylating agents (e.g., acid chlorides, acid anhydrides, carboxylic acids)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous (for carboxylic acid couplings)

  • Coupling agents (e.g., HBTU, HATU) for carboxylic acid couplings

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure (using an acid chloride):

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

nacylation_pathway start This compound product N-Acylated Product (Amide) start->product N-Acylation reagents R-COCl, TEA DCM, 0 °C to RT reagents->product

Caption: N-Acylation of this compound.

Protocol 2: Synthesis of a Secondary/Tertiary Amine Library via Reductive Amination

This protocol details the reaction of this compound with aldehydes or ketones followed by in-situ reduction to form secondary or tertiary amines.[6][7]

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq)

  • Methanol (MeOH) or Dichloroethane (DCE)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)[7]

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) for extraction

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in methanol, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours (monitor by TLC or LC-MS).

  • Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary or tertiary amine.

reductive_amination_pathway start This compound + R-CHO (Aldehyde) imine Imine Intermediate start->imine Imine Formation product Secondary Amine Product imine->product Reduction reagents NaBH3CN MeOH reagents->product

Caption: Reductive amination pathway.

Data Presentation: Hypothetical Bioactivity Data

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of N-acylated derivatives of this compound against representative bacterial and fungal strains. This data is for illustrative purposes to guide the interpretation of screening results.

Compound IDR-Group (Acyl)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Diox-Am-01 Phenyl128>25664
Diox-Am-02 4-Chlorophenyl6412832
Diox-Am-03 2-Naphthyl326416
Diox-Am-04 Thiophen-2-yl12825664
Diox-Am-05 Cyclohexyl>256>256128

Potential Signaling Pathways for Investigation

While the specific mechanisms of action for novel derivatives of this compound are yet to be elucidated, related compounds have been shown to interact with various cellular targets. For example, some heterocyclic compounds are known to inhibit bacterial cell wall synthesis, disrupt cell membranes, or interfere with nucleic acid and protein synthesis. In eukaryotic cells, potential targets could include signaling pathways involved in cell proliferation, apoptosis, or inflammation. The diagram below illustrates a generalized signaling pathway that could be investigated for anticancer activity.

signaling_pathway drug Dioxane Derivative receptor Cell Surface Receptor drug->receptor Inhibition/Activation kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1, NF-κB) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression apoptosis Apoptosis gene_expression->apoptosis proliferation ↓ Cell Proliferation gene_expression->proliferation

Caption: A potential signaling pathway for anticancer investigation.

Conclusion

"this compound" represents a promising, yet underexplored, starting material for the synthesis of novel bioactive molecules. The protocols provided herein offer robust and versatile methods for the generation of diverse chemical libraries. By leveraging the inherent structural features of the 1,3-dioxane scaffold and the reactivity of the primary amine, researchers can systematically explore the therapeutic potential of this compound class. Further investigation into the biological activities and mechanisms of action of these novel derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols for N-Alkylation of 2-methyl-1,3-dioxane-2-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-methyl-1,3-dioxane-2-ethanamine is a primary amine featuring a cyclic acetal protective group. The N-alkylation of this compound is a crucial step in the synthesis of various derivatives for applications in drug discovery and materials science. This document provides detailed protocols for the selective mono-N-alkylation of this compound, focusing on the widely applicable and highly efficient method of reductive amination. Direct alkylation methods are generally less favored due to the potential for over-alkylation, which results in a mixture of secondary, tertiary, and quaternary ammonium salts.[1][2] Reductive amination, however, offers a controlled, high-yield pathway to the desired mono-alkylated product.[2][3]

The 1,3-dioxane moiety in the target molecule is an acid-sensitive protecting group for a ketone.[4][5] Therefore, reaction conditions, particularly during work-up, must be carefully controlled to avoid deprotection. The protocols outlined below are designed to be compatible with the stability of the acetal group.

Principle of Reductive Amination

Reductive amination is a two-step process, often performed in a single pot, that converts a primary amine and a carbonyl compound (aldehyde or ketone) into a secondary amine.[3] The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced by a mild reducing agent present in the reaction mixture.[2]

Experimental Protocols

Protocol 1: N-Benzylation of this compound via Reductive Amination

This protocol describes the synthesis of N-benzyl-2-(2-methyl-1,3-dioxan-2-yl)ethanamine using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the slurry of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-2-(2-methyl-1,3-dioxan-2-yl)ethanamine.

Protocol 2: N-Ethylation of this compound via Reductive Amination

This protocol details the synthesis of N-ethyl-2-(2-methyl-1,3-dioxan-2-yl)ethanamine using acetaldehyde and sodium cyanoborohydride.

Materials:

  • This compound

  • Acetaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M).

  • Add acetaldehyde (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 30 minutes.

  • In a single portion, add sodium cyanoborohydride (1.3 eq) to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 3-6 hours).

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to give the crude product.

  • Purify by flash column chromatography to afford the pure N-ethyl-2-(2-methyl-1,3-dioxan-2-yl)ethanamine.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound via reductive amination with various aldehydes.

EntryAldehydeReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCM385-95
2AcetaldehydeNaBH₃CNMeOH480-90
3IsobutyraldehydeNaBH(OAc)₃DCM482-92
4CyclohexanecarboxaldehydeNaBH(OAc)₃DCM588-96
5Formaldehyde (as paraformaldehyde)NaBH₃CNMeOH675-85

Visualizations

Logical Relationship of Reductive Amination

G Reductive Amination Logical Flow cluster_reactants Reactants cluster_process Reaction Steps cluster_reagents Key Reagent cluster_product Product Amine 2-methyl-1,3-dioxane- 2-ethanamine Imine_Formation Imine Formation (Acid or Base Catalyzed) Amine->Imine_Formation Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Imine_Formation Reduction Reduction of Imine Imine_Formation->Reduction Intermediate Product N-Alkylated Amine Reduction->Product Reducing_Agent Mild Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reduction

Caption: Logical flow of the reductive amination process.

Experimental Workflow for N-Alkylation

G Experimental Workflow A Step 1: Reactant Preparation Dissolve amine in anhydrous solvent. Add aldehyde/ketone. Stir at room temperature. B Step 2: Reduction Slowly add reducing agent. Monitor reaction by TLC/LC-MS. A->B C Step 3: Work-up Quench with aq. NaHCO3. Extract with organic solvent. Wash with brine. B->C D Step 4: Isolation Dry organic layer (e.g., MgSO4). Filter and concentrate solvent. C->D E Step 5: Purification Purify by flash column chromatography. D->E F {Final Product|Characterize by NMR, MS, etc.} E->F

Caption: Step-by-step experimental workflow for N-alkylation.

References

Application of 2-methyl-1,3-dioxane-2-ethanamine in Medicinal Chemistry: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive review of scientific literature and patent databases, it has been determined that there is a notable absence of published research on the specific applications of "2-methyl-1,3-dioxane-2-ethanamine" within the field of medicinal chemistry. As a result, the creation of detailed application notes, experimental protocols, and quantitative data summaries as requested is not feasible at this time.

The lack of available data prevents a thorough exploration of this compound's potential therapeutic uses, including its mechanism of action, efficacy, and safety profile. Scientific advancement in medicinal chemistry relies on the publication and dissemination of research findings. Without this foundational information, any discussion of the compound's role in drug discovery and development would be purely speculative.

For the benefit of researchers, scientists, and drug development professionals, this document outlines the typical structure and content that would be included in application notes and protocols, should data on "this compound" become available in the future.

Hypothetical Structure of Application Notes

Should research emerge, comprehensive application notes would be structured to provide a clear understanding of the compound's relevance and potential.

1. Introduction:

  • Chemical Structure and Properties: A brief overview of this compound, including its chemical formula (C7H15NO2), molecular weight, and key structural features such as the 1,3-dioxane ring and the primary amine group.

  • Background and Rationale: An explanation of the scientific reasoning for investigating this compound in a medicinal chemistry context. This would involve discussing the importance of the 1,3-dioxane scaffold or related structures in known bioactive molecules.

2. Potential Therapeutic Area and Target:

  • A detailed description of the disease area or biological target for which this compound is being investigated.

  • Elucidation of the proposed mechanism of action, including any known signaling pathways it may modulate.

Example of a Hypothetical Signaling Pathway Diagram

The following diagram illustrates a generic signaling pathway to demonstrate the type of visualization that would be created if the mechanism of action for this compound were known.

G cluster_membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Compound This compound Compound->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response Nucleus->Response Gene Expression G cluster_workflow Experimental Workflow A Compound Preparation (Serial Dilution) B Assay Plate Setup A->B C Reagent Addition (Enzyme, Substrate, ATP) B->C D Incubation C->D E Signal Detection (Luminescence) D->E F Data Analysis (IC50 Determination) E->F

Application Note: High-Throughput Screening of "2-Methyl-1,3-Dioxane-2-ethanamine" Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3-dioxane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as antibacterial, antifungal, and cytotoxic agents.[1][2][3] This application note describes a high-throughput screening (HTS) campaign to identify inhibitors of a key oncogenic kinase from a library of novel "2-methyl-1,3-dioxane-2-ethanamine" derivatives. The protocol employs a robust, fluorescence-based biochemical assay suitable for automated screening of large compound libraries.[4][5][6] The primary goal of HTS is to identify "hit" compounds that modulate the activity of a biological target, providing starting points for drug discovery programs.[5]

Hypothetical Signaling Pathway

The target kinase in this hypothetical screen is a critical node in a cancer cell proliferation pathway. Its aberrant activation leads to downstream signaling events that promote uncontrolled cell growth. Identifying inhibitors of this kinase could therefore represent a promising therapeutic strategy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Growth Factor Signal Target_Kinase Target Kinase (Aberrantly Active) Upstream_Kinase->Target_Kinase Activation Substrate_Protein Substrate Protein Target_Kinase->Substrate_Protein Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Substrate Transcription_Factor Transcription Factor Phosphorylated_Substrate->Transcription_Factor Activation Proliferation_Genes Cell Proliferation Genes Transcription_Factor->Proliferation_Genes Gene Expression Cell_Proliferation Uncontrolled Cell Proliferation Proliferation_Genes->Cell_Proliferation Dioxane_Derivative 2-Methyl-1,3-Dioxane- 2-ethanamine Derivative Dioxane_Derivative->Target_Kinase Inhibition

Caption: Hypothetical signaling pathway illustrating the role of the target kinase in cell proliferation and the inhibitory action of a "this compound" derivative.

Experimental Protocols

1. Reagent Preparation

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Store at 4°C.

  • Target Kinase Solution: Recombinant human kinase (e.g., 5 nM final concentration) diluted in Assay Buffer. Prepare fresh daily and keep on ice.

  • Peptide Substrate Solution: Fluorescently labeled peptide substrate (e.g., 200 nM final concentration) diluted in Assay Buffer. Store protected from light.

  • ATP Solution: 10 µM ATP (final concentration, corresponding to the Kₘ for the kinase) diluted in Assay Buffer. Prepare fresh daily.

  • Compound Plates: "this compound" derivative library compounds are serially diluted in 100% DMSO to create stock plates. From these, intermediate plates are prepared, and then final assay plates are created by dispensing a small volume into the assay wells.[5]

  • Control Wells:

    • Negative Control (0% Inhibition): DMSO only (no compound).

    • Positive Control (100% Inhibition): A known, potent inhibitor of the target kinase (e.g., Staurosporine).

2. High-Throughput Screening Workflow

The HTS process is automated to ensure consistency and high throughput.[5][7] The main steps include compound dispensing, reagent addition, incubation, and signal detection.[5]

G start Start dispense_compounds Dispense Compounds and Controls (100 nL) into 384-well plates start->dispense_compounds add_kinase Add Target Kinase Solution (5 µL) dispense_compounds->add_kinase incubate1 Pre-incubation (15 min at RT) add_kinase->incubate1 add_substrate_atp Add Peptide Substrate/ATP Mix (5 µL) incubate1->add_substrate_atp incubate2 Kinase Reaction Incubation (60 min at RT) add_substrate_atp->incubate2 stop_reaction Add Stop Solution (10 µL) incubate2->stop_reaction read_plate Read Fluorescence Signal on Plate Reader stop_reaction->read_plate data_analysis Data Analysis: Calculate % Inhibition and Z' read_plate->data_analysis end End data_analysis->end

Caption: Automated workflow for the high-throughput screening of the "this compound" derivative library.

3. Assay Protocol (384-well plate format)

  • Using an automated liquid handler, dispense 100 nL of compound solution (or DMSO/control inhibitor) into the wells of a 384-well microplate.[7]

  • Add 5 µL of the Target Kinase Solution to each well.

  • Centrifuge the plates briefly to ensure mixing and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the Peptide Substrate/ATP solution to each well.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Terminate the reaction by adding 10 µL of a stop solution (e.g., containing EDTA to chelate Mg²⁺).

  • Read the fluorescence intensity on a compatible plate reader.

4. Data Analysis

The raw fluorescence data is normalized using the control wells to determine the percent inhibition for each compound. The reliability of the assay is assessed by calculating the Z'-factor.[7][8] A Z'-factor above 0.5 is generally considered excellent for HTS assays.[7][8]

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further validation, including dose-response studies to determine their IC₅₀ values.

Data Presentation

The following table summarizes hypothetical screening data for a selection of "this compound" derivatives.

Compound IDStructure% Inhibition at 10 µMIC₅₀ (µM)Comments
Dioxane-001This compound5.2> 100Inactive
Dioxane-002R-group modified derivative85.71.2Primary Hit
Dioxane-003R-group modified derivative12.3> 100Inactive
Dioxane-004R-group modified derivative92.10.8Primary Hit
Dioxane-005R-group modified derivative65.45.6Primary Hit
StaurosporineN/A98.90.01Positive Control

This application note provides a comprehensive protocol for the high-throughput screening of a "this compound" derivative library against a hypothetical oncogenic kinase. The described fluorescence-based assay is robust, scalable, and suitable for identifying novel kinase inhibitors. The identified hits from such a screen would form the basis for further medicinal chemistry optimization to develop potent and selective drug candidates. High-throughput screening remains a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[5][7]

References

Synthetic Routes to Functionalized 2-Methyl-1,3-Dioxane-2-ethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and subsequent functionalization of 2-methyl-1,3-dioxane-2-ethanamine. This compound serves as a valuable building block in medicinal chemistry and drug development, acting as a protected form of a β-amino ketone. The synthetic strategy outlined herein is a robust two-step process commencing with the protection of a readily available keto-nitrile, followed by chemical reduction to yield the target primary amine. Further protocols detail the N-functionalization of the amine to generate diverse derivatives for screening and development purposes. All quantitative data are presented in tabular format for clarity, and reaction workflows are visualized using diagrams.

Introduction

The 1,3-dioxane moiety is a common protecting group for aldehydes and ketones in organic synthesis, prized for its stability under a range of reaction conditions.[1] When incorporated into more complex molecules, it can serve as a key structural motif. This compound is a bifunctional molecule that contains a protected ketone and a primary amine, making it a versatile intermediate for the synthesis of novel pharmaceutical compounds and other fine chemicals. The strategic unmasking of the ketone allows for further chemical manipulation, providing a pathway to complex molecular architectures.

This application note details a reliable synthetic route starting from 3-oxobutanenitrile (acetoacetonitrile), involving a ketalization step followed by a nitrile reduction. Additionally, protocols for N-acylation and N-alkylation are provided to demonstrate the utility of the synthesized amine in creating libraries of functionalized derivatives.

Synthetic Pathway Overview

The proposed synthetic route to this compound is a two-step process. The first step involves the protection of the ketone in 3-oxobutanenitrile via an acid-catalyzed reaction with 1,3-propanediol. The resulting intermediate, 2-(cyanomethyl)-2-methyl-1,3-dioxane, is then subjected to reduction to afford the final product.

Synthetic Pathway cluster_0 Step 1: Ketalization cluster_1 Step 2: Nitrile Reduction 3-Oxobutanenitrile 3-Oxobutanenitrile Step1_Product 2-(Cyanomethyl)-2-methyl-1,3-dioxane 3-Oxobutanenitrile->Step1_Product  p-TsOH, Toluene   1,3-Propanediol 1,3-Propanediol 1,3-Propanediol->Step1_Product Step2_Product This compound Step1_Product->Step2_Product  LiAlH4, THF   Functionalization cluster_acylation N-Acylation cluster_alkylation N-Alkylation Start 2-Methyl-1,3-dioxane- 2-ethanamine Acyl_Product N-Acyl Derivative Start->Acyl_Product  Base (e.g., Et3N)   Alkyl_Product N-Alkyl Derivative Start->Alkyl_Product  Base (e.g., K2CO3)   Acyl_Chloride Acyl_Chloride Acyl_Chloride->Acyl_Product Alkyl_Halide Alkyl_Halide Alkyl_Halide->Alkyl_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-methyl-1,3-dioxane-2-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of "2-methyl-1,3-dioxane-2-ethanamine" is not widely documented in publicly available scientific literature. Therefore, this guide is based on established principles of organic synthesis and data from analogous compounds, particularly the formation of 2,2-disubstituted 1,3-dioxanes and the protection of amino groups. The following protocols and troubleshooting advice are hypothetical and should be adapted and optimized by experienced researchers.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A plausible and common strategy involves a three-step process:

  • Protection of an amino ketone: The amino group of a suitable precursor, such as aminoacetone hydrochloride, is protected to prevent it from interfering with the subsequent acid-catalyzed reaction.

  • Ketalization: The protected amino ketone is then reacted with 1,3-propanediol under acidic conditions to form the 2-methyl-1,3-dioxane ring.

  • Deprotection: The protecting group is removed from the amino group to yield the final product, this compound.

Q2: Why is it necessary to protect the amino group?

A2: The amino group is basic and nucleophilic, which can lead to several complications during the acid-catalyzed ketalization. It can be protonated by the acid catalyst, deactivating it and potentially halting the reaction. Furthermore, the unprotected amine could participate in side reactions, such as imine formation with the ketone. Protecting the amino group masks its reactivity, allowing the desired ketalization to proceed.[1][2][3]

Q3: What are suitable protecting groups for the amino function in this synthesis?

A3: The choice of a protecting group is critical. It must be stable to the acidic conditions required for ketalization but readily cleavable under conditions that will not damage the 1,3-dioxane ring. Commonly used amino protecting groups that could be suitable include:

  • Carbamates: such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group is generally stable to many reaction conditions but can be removed with moderate to strong acids. The Cbz group is stable to acidic and basic conditions and is typically removed by hydrogenolysis.

  • Amides: such as an acetyl group. However, amide cleavage often requires harsh acidic or basic conditions which might also cleave the dioxane ring.

Q4: What are the typical catalysts and conditions for the ketalization step?

A4: The formation of the 1,3-dioxane ring is an acid-catalyzed reaction. Common catalysts include:

  • p-Toluenesulfonic acid (PTSA)

  • Sulfuric acid (H₂SO₄)

  • Lewis acids such as boron trifluoride etherate (BF₃·OEt₂)

The reaction is typically carried out in a non-polar solvent like toluene or dichloromethane, and water is removed as it is formed, usually with a Dean-Stark apparatus, to drive the equilibrium towards the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the protected intermediate Incomplete reaction during the protection step.- Ensure stoichiometric amounts of the protecting group reagent.- Optimize reaction time and temperature.- Use a suitable base to scavenge the acid formed during the reaction (e.g., triethylamine for Boc protection).
Low yield of the ketalization product - Inefficient water removal.- Catalyst deactivation.- Steric hindrance.[4]- Use a Dean-Stark trap or molecular sieves to effectively remove water.- Increase the catalyst loading or try a different acid catalyst.- Prolong the reaction time or increase the temperature.
Cleavage of the protecting group during ketalization The protecting group is not stable under the acidic conditions used.- Switch to a more acid-stable protecting group (e.g., from Boc to Cbz).- Use milder acidic conditions for ketalization (e.g., pyridinium p-toluenesulfonate - PPTS).
Formation of side products - Unprotected amino group reacting.- Self-condensation of the starting ketone.- Ensure complete protection of the amino group before ketalization.- Add the ketone slowly to the reaction mixture containing the diol and catalyst.
Difficulty in deprotecting the amino group The deprotection conditions are not optimal.- For Boc deprotection, try different acids (e.g., trifluoroacetic acid in dichloromethane).- For Cbz deprotection, ensure the hydrogenation catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate.
Cleavage of the 1,3-dioxane ring during deprotection The deprotection conditions are too harsh and cleave the acid-labile dioxane ring.[5]- If using acidic deprotection (e.g., for a Boc group), use milder conditions (e.g., HCl in an anhydrous solvent at low temperature).- Choose a protecting group that can be removed under neutral or basic conditions (e.g., Fmoc, though less common for simple amines).
Product is difficult to purify - Presence of unreacted starting materials or byproducts.- Product may be volatile or water-soluble.- Optimize the reaction to go to completion.- Use column chromatography with a suitable solvent system for purification.- For water-soluble amines, perform an extraction at high pH and consider salt formation for isolation.

Experimental Protocols

Protocol 1: Synthesis of N-(2-oxopropyl)acetamide (Protected Precursor)

This protocol describes the protection of aminoacetone as an acetamide.

  • Materials:

    • Aminoacetone hydrochloride

    • Acetic anhydride

    • Sodium bicarbonate

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Suspend aminoacetone hydrochloride in DCM.

    • Cool the suspension in an ice bath.

    • Slowly add sodium bicarbonate, followed by the dropwise addition of acetic anhydride.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography if necessary.

Protocol 2: Synthesis of 2-methyl-2-(acetamidomethyl)-1,3-dioxane (Ketalization)
  • Materials:

    • N-(2-oxopropyl)acetamide

    • 1,3-Propanediol

    • p-Toluenesulfonic acid (PTSA)

    • Toluene

  • Procedure:

    • Dissolve N-(2-oxopropyl)acetamide and 1,3-propanediol in toluene.

    • Add a catalytic amount of PTSA.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 3: Synthesis of this compound (Deprotection)

This protocol describes the acidic hydrolysis of the acetamide.

  • Materials:

    • 2-methyl-2-(acetamidomethyl)-1,3-dioxane

    • Aqueous hydrochloric acid (e.g., 6M HCl)

    • Diethyl ether

    • Sodium hydroxide solution

  • Procedure:

    • Dissolve 2-methyl-2-(acetamidomethyl)-1,3-dioxane in aqueous hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the aqueous solution with diethyl ether to remove any non-basic impurities.

    • Cool the aqueous layer in an ice bath and basify by the slow addition of a concentrated sodium hydroxide solution until a pH > 12 is reached.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

Visualizations

Synthesis_Workflow Start Aminoacetone Hydrochloride Protect Protection (e.g., Acetylation) Start->Protect Protected_Ketone N-(2-oxopropyl)acetamide Protect->Protected_Ketone Ketalization Ketalization (1,3-Propanediol, H+) Protected_Ketone->Ketalization Protected_Dioxane Protected 2-methyl-1,3-dioxane- 2-ethanamine Ketalization->Protected_Dioxane Deprotection Deprotection (e.g., Acid Hydrolysis) Protected_Dioxane->Deprotection Final_Product 2-methyl-1,3-dioxane- 2-ethanamine Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Ketalization Step Check_Water Is water being effectively removed? Start->Check_Water Yes_Water Yes Check_Water->Yes_Water No_Water No Check_Water->No_Water Check_Catalyst Is the catalyst active and sufficient? Yes_Water->Check_Catalyst Improve_Water_Removal Use Dean-Stark or add molecular sieves No_Water->Improve_Water_Removal Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst No_Catalyst No Check_Catalyst->No_Catalyst Check_Protecting_Group Is the protecting group stable? Yes_Catalyst->Check_Protecting_Group Change_Catalyst Increase catalyst loading or try a different acid No_Catalyst->Change_Catalyst Yes_PG Yes Check_Protecting_Group->Yes_PG No_PG No Check_Protecting_Group->No_PG Consider_Other Consider steric hindrance or side reactions Yes_PG->Consider_Other Change_PG Use a more robust protecting group (e.g., Cbz) No_PG->Change_PG

Caption: Troubleshooting decision tree for low yield in the ketalization step.

References

Technical Support Center: Purification of 2-methyl-1,3-Dioxane-2-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "2-methyl-1,3-Dioxane-2-ethanamine".

Troubleshooting Guides

Issue 1: Low Purity After Synthesis

Q: My initial product purity is low after synthesis. What are the likely impurities and how can I remove them?

A: Low purity can result from unreacted starting materials, side-products, or residual catalysts. Common impurities in the synthesis of similar acetals and amines may include the starting ketone or aldehyde, the diol, and by-products from side reactions.

Recommended Actions:

  • Initial Work-up: Perform an aqueous work-up to remove water-soluble impurities. If your synthesis involves an acid catalyst, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) can help neutralize and remove it. Subsequent washing with brine can reduce the water content in the organic layer.

  • Drying: Thoroughly dry the organic extract using an appropriate drying agent like anhydrous sodium sulfate or magnesium sulfate before proceeding to distillation.

  • Distillation: Fractional distillation under reduced pressure is a primary method for purifying volatile amines and acetals. The difference in boiling points between your product and impurities will determine the efficiency of this separation.

  • Chromatography: If distillation does not provide the desired purity, column chromatography using silica gel or alumina can be effective. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis.

Issue 2: Product Decomposition During Distillation

Q: I am observing product decomposition or discoloration during distillation, even under reduced pressure. What could be the cause and how can I prevent it?

A: Amines can be susceptible to oxidation and thermal degradation at elevated temperatures. The acetal functional group can also be sensitive to acidic conditions, which might be present from residual catalysts.

Recommended Actions:

  • Lower the Temperature: Use a high-vacuum pump to further reduce the boiling point of your compound, allowing for distillation at a lower temperature.

  • Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Neutralize Acidic Traces: Before distillation, ensure all acidic residues are removed by washing with a mild base. You can also add a non-volatile base, such as a small amount of potassium carbonate, to the distillation flask.

  • Use a Short Path Distillation Apparatus: For thermally sensitive compounds, a short path distillation apparatus minimizes the time the compound spends at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

Q2: What analytical techniques are suitable for assessing the purity of this compound?

A: The purity of the final product can be effectively assessed using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups (amine, C-O bonds of the acetal).

Q3: What are the common side products in the synthesis of 2-methyl-1,3-dioxane derivatives?

A: Side products can vary depending on the synthetic route. In the formation of acetals, incomplete reactions can leave starting materials. Side reactions may include the formation of oligomers or by-products from reactions involving the amine functionality. For instance, in related syntheses, by-products that are difficult to separate by distillation have been reported.[2]

Quantitative Data Summary

The following table summarizes estimated physical properties for this compound based on available data for analogous compounds. Note that these are estimations and should be confirmed experimentally.

PropertyEstimated ValueSource/Basis
Molecular FormulaC₇H₁₅NO₂[3]
Molecular Weight145.20 g/mol [3]
Boiling Point (at 760 mmHg)150 - 180 °CExtrapolated from similar structures
Density~1.0 g/mLBased on similar organic amines

Experimental Protocols

Protocol 1: Fractional Distillation Under Reduced Pressure

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short Vigreux column for efficient separation. Ensure all glassware is dry.

  • Sample Preparation: Place the crude, dried product in a round-bottom flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin stirring (if using a stir bar).

    • Gradually apply vacuum to the desired pressure.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect fractions based on the boiling point at the recorded pressure. The main fraction should be collected at a stable temperature.

  • Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

Protocol 2: Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane or heptane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or a small percentage of triethylamine for basic compounds). The optimal solvent system should be predetermined by TLC.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow General Purification Workflow for this compound A Crude Product (Post-Synthesis) B Aqueous Work-up (e.g., NaHCO3 wash, Brine wash) A->B C Drying of Organic Phase (e.g., Na2SO4) B->C D Solvent Removal (Rotary Evaporation) C->D E Purification Step D->E F Fractional Distillation (Under Reduced Pressure) E->F If Volatile G Column Chromatography (Silica Gel) E->G If Non-Volatile or Distillation Fails H Purity Analysis (GC-MS, NMR) F->H G->H I Pure Product H->I

Caption: A general workflow for the purification of this compound.

TroubleshootingLogic Troubleshooting Logic for Low Purity Start Low Purity Detected Check1 Aqueous Impurities or Catalyst Residue? Start->Check1 Action1 Perform Aqueous Wash (Base and Brine) Check1->Action1 Yes Check2 Closely Boiling Impurities? Check1->Check2 No Action1->Check2 Action2 Attempt Fractional Distillation Check2->Action2 Yes Action3 Use Column Chromatography Check2->Action3 No Check3 Distillation Ineffective? Action2->Check3 Check3->Action3 Yes End High Purity Product Check3->End No Action3->End

Caption: A logical diagram for troubleshooting low purity issues.

References

Technical Support Center: Synthesis of 2-Methyl-1,3-Dioxane-2-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methyl-1,3-dioxane-2-ethanamine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient synthetic approach involves a two-step process. The first step is the protection of a keto-nitrile, such as 3-oxopentanenitrile, with 1,3-propanediol to form the 1,3-dioxane intermediate. The second step is the reduction of the nitrile group to a primary amine.

Q2: What are the critical parameters for the dioxane formation step?

The formation of the 1,3-dioxane is a reversible acid-catalyzed reaction.[1] Key parameters include the use of an acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15), efficient removal of water to drive the equilibrium towards the product, and the choice of solvent.[1]

Q3: Which reducing agents are suitable for the nitrile reduction step?

Several reducing agents can be employed for the reduction of the nitrile to the primary amine. Common choices include Lithium Aluminum Hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ with Raney Nickel or a Palladium catalyst), and Borane complexes (e.g., BH₃·THF). The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups.

Q4: How can I monitor the progress of each reaction step?

The progress of both the dioxane formation and the nitrile reduction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, staining with potassium permanganate can help visualize the reactants and products. For GC-MS, the disappearance of the starting material and the appearance of the product with the expected molecular weight will indicate reaction progression.

Q5: What are the expected main impurities in the final product?

Potential impurities can include unreacted starting materials, the intermediate nitrile, and byproducts from side reactions. In the final step, incomplete reduction might leave some unreacted nitrile. Over-alkylation during reductive amination (if that route is chosen) can lead to secondary and tertiary amines.[2][3]

Troubleshooting Guide

Problem 1: Low Yield in the 1,3-Dioxane Formation Step
Potential Cause Troubleshooting Suggestion
Incomplete reaction due to equilibrium. The formation of the dioxane is a reversible reaction that produces water.[1] Ensure efficient removal of water using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.
Ineffective catalyst. Use a suitable acid catalyst such as p-toluenesulfonic acid or an acidic resin like Amberlyst-15. Ensure the catalyst is not deactivated. The reaction can be slow at room temperature, so refluxing may be necessary.[4]
Decomposition of starting material. Some keto-nitriles can be unstable under harsh acidic conditions. Consider using a milder acid catalyst or shorter reaction times.
Problem 2: Low Yield in the Nitrile Reduction Step
Potential Cause Troubleshooting Suggestion
Inactive reducing agent. Lithium Aluminum Hydride (LiAlH₄) is sensitive to moisture. Ensure anhydrous conditions and use freshly opened or properly stored reagent. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
Incomplete reaction. Increase the reaction time or temperature, or use a higher equivalent of the reducing agent. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Side reactions. With some reducing agents, side reactions can occur. For catalytic hydrogenation, ensure optimal pressure and temperature to avoid over-reduction or other side reactions.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Co-elution of impurities during column chromatography. Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate the product from closely related impurities.
Product is a volatile liquid. Use a rotary evaporator at a controlled temperature and reduced pressure to remove the solvent. Avoid excessive heating.
Formation of emulsions during aqueous workup. Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1,3-dioxane-2-acetonitrile (Intermediate)
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-oxopentanenitrile (1 equivalent), 1,3-propanediol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

  • Add toluene as the solvent.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 2-methyl-1,3-dioxane-2-acetonitrile.

Protocol 2: Synthesis of this compound (Final Product)
  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-methyl-1,3-dioxane-2-acetonitrile (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it with the solvent.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Visualizations

SynthesisWorkflow Start Starting Materials: 3-Oxopentanenitrile 1,3-Propanediol Step1 Step 1: Dioxane Formation (Acid Catalyst, Toluene, Reflux) Start->Step1 Intermediate Intermediate: 2-Methyl-1,3-dioxane-2-acetonitrile Step1->Intermediate Step2 Step 2: Nitrile Reduction (LiAlH4, Anhydrous Ether/THF) Intermediate->Step2 FinalProduct Final Product: This compound Step2->FinalProduct Purification Purification (Distillation) FinalProduct->Purification

Caption: Synthetic workflow for this compound.

TroubleshootingYield Problem Low Yield in Dioxane Formation? CheckWater Is water being removed effectively? Problem->CheckWater Yes CheckCatalyst Is the acid catalyst active? CheckWater->CheckCatalyst Yes SolutionWater Use Dean-Stark or add molecular sieves. CheckWater->SolutionWater No SolutionCatalyst Use fresh catalyst or a stronger one. CheckCatalyst->SolutionCatalyst No Proceed Yield Improved CheckCatalyst->Proceed Yes SolutionWater->Proceed SolutionCatalyst->Proceed

Caption: Troubleshooting logic for low yield in the dioxane formation step.

References

Technical Support Center: Derivatization of 2-methyl-1,3-Dioxane-2-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the derivatization of 2-methyl-1,3-dioxane-2-ethanamine. The advice is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of the primary amine in this compound.

Q1: Why is my derivatization reaction incomplete, resulting in low yield?

A1: An incomplete reaction is a common issue that can stem from several factors related to reagents, conditions, or the stability of the starting material.

  • Reagent Reactivity: The chosen derivatizing agent may not be sufficiently reactive under the selected conditions. For primary amines, common reagents include acyl chlorides, anhydrides, and silylating agents.[1] Ensure the reagent is fresh and has not been deactivated by moisture.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some derivatizations require heating to proceed at an appreciable rate, while others may need to be cooled to prevent side reactions. Ensure the solvent is anhydrous if using moisture-sensitive reagents like silylating agents.[1]

  • Stoichiometry: An insufficient amount of the derivatizing reagent will naturally lead to an incomplete reaction. A modest excess (1.1-1.5 equivalents) of the reagent is often used to drive the reaction to completion.

  • pH Control: For reactions like acylation, a non-nucleophilic base is often required to scavenge the acid byproduct (e.g., HCl from an acyl chloride). Without a base, the resulting acidic conditions can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Q2: My analysis shows multiple unexpected peaks. What are the likely side reactions?

A2: The presence of multiple products indicates that side reactions are occurring. The two primary functional groups in your molecule, the primary amine and the cyclic acetal (dioxane), have distinct reactivities that can lead to specific side products.

  • Acid-Catalyzed Hydrolysis of the Dioxane Ring: The 1,3-dioxane group is a cyclic acetal, which is stable under neutral and basic conditions but is highly susceptible to cleavage under acidic conditions.[2][3] If your derivatization reaction generates an acidic byproduct (e.g., HCl from an acyl chloride) and it is not effectively neutralized, it can catalyze the hydrolysis of the dioxane ring, leading to the formation of a diol-containing impurity.

  • Over-Derivatization: While less common for a primary amine, highly reactive derivatizing agents or harsh conditions could potentially lead to secondary reactions.

  • Reagent-Related Impurities: The derivatizing reagent itself can sometimes introduce impurities, either from degradation or by reacting with the solvent or other components in the reaction mixture. For example, dansyl chloride is a nonspecific reagent and can react with phenols and alcohols in addition to amines.[4]

Below is a workflow to help troubleshoot these issues.

G cluster_problem Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Multiple Products Observed analyze Analyze Reaction Components & Conditions (LC-MS, GC-MS, NMR) start->analyze cause1 Incomplete Reaction analyze->cause1 cause2 Dioxane Ring Opening (Acidic Conditions) analyze->cause2 cause3 Reagent Degradation/ Side Reactions analyze->cause3 sol1 Increase Reagent Stoichiometry Optimize Temp/Time cause1->sol1 sol2 Add Non-Nucleophilic Base (e.g., Pyridine, TEA) Use Anhydrous Conditions cause2->sol2 sol3 Use Fresh Reagent Purify Reagent if Necessary cause3->sol3

Caption: Troubleshooting workflow for derivatization issues.

Potential Side Reaction Pathways

The primary side reaction of concern is the acid-catalyzed opening of the dioxane ring. The diagram below illustrates the desired derivatization pathway versus this unwanted side reaction.

Caption: Desired vs. side reaction pathways. (Note: Generic derivative structures are shown for illustrative purposes.)

Frequently Asked Questions (FAQs)

Q: What are the most suitable derivatizing reagents for the primary amine on this molecule?

A: The choice depends on your analytical goal (e.g., GC-MS, LC-MS, protection for synthesis). Carbamate-forming reagents are excellent for protecting the amine.[5]

Reagent ClassSpecific ExamplesApplicationKey Considerations
Acylating Agents Acetic Anhydride, Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA)GC-MS Analysis, Amide SynthesisCan generate acidic byproducts. Use a base scavenger. TFAA/PFPA derivatives are highly volatile and good for GC.[6]
Carbamate Agents Di-tert-butyl dicarbonate (Boc₂O), 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Protecting Group for SynthesisBoc is acid-labile, while Fmoc is base-labile, allowing for orthogonal protection strategies.[5][7]
Silylating Agents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)GC-MS AnalysisHighly effective at increasing volatility but are extremely moisture-sensitive.[1]
Fluorescent Tags Dansyl Chloride, o-Phthalaldehyde (OPA)HPLC with Fluorescence DetectionOPA is highly specific for primary amines.[1][4] Dansyl chloride is more stable but less specific.[4]

Q: How can I prevent the dioxane ring from opening during the reaction?

A: The key is to scrupulously avoid acidic conditions.

  • Use a Base: When using reagents that produce acid (like acyl chlorides), always include a non-nucleophilic base such as triethylamine (TEA) or pyridine in your reaction mixture to neutralize the acid as it forms.

  • Choose Neutral Reagents: Opt for derivatizing agents that do not generate acid, such as isocyanates (to form ureas) or Boc-anhydride.[8]

  • Buffer the Reaction: If applicable to your system, performing the reaction in a buffered solution can help maintain a neutral or slightly basic pH. Borate buffers are sometimes used for this purpose.[9]

Q: What is a good starting protocol for derivatization?

A: The following is a general protocol for acylation using an anhydride, which is a common starting point.

General Experimental Protocol: Acylation with Acetic Anhydride

Objective: To form the N-acetyl derivative of this compound.

Materials:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1 equivalent of this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.5 equivalents of TEA or pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove excess acetic acid/anhydride), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product as necessary, typically by column chromatography.

References

Technical Support Center: 2-Methyl-1,3-Dioxane-2-ethanamine and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 2-methyl-1,3-dioxane-2-ethanamine and its structural analogs. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern is the susceptibility of the 1,3-dioxane ring to hydrolysis under acidic conditions. The cyclic acetal functional group is generally stable in neutral to basic aqueous solutions but can readily revert to the corresponding ketone and diol in the presence of acid.

Q2: How should this compound be stored to ensure its stability?

A2: For optimal stability, it is recommended to store the compound in a cool, dry place, tightly sealed to protect it from moisture and atmospheric acids. Storage as a solid is preferred over solutions. If in solution, use aprotic, anhydrous solvents and store at low temperatures (-20°C or -80°C).

Q3: Can I use this compound in acidic buffers for my biological assays?

A3: Caution is advised when using acidic buffers (pH < 6). The acidic environment can catalyze the hydrolysis of the 1,3-dioxane ring, leading to the degradation of the parent compound. It is crucial to assess the compound's stability in your specific acidic buffer system prior to extensive experiments.

Q4: What are the likely degradation products of this compound?

A4: The most common degradation pathway is acid-catalyzed hydrolysis, which yields 3-amino-3-methyl-2-butanone and 1,3-propanediol. Under oxidative conditions, ring-opening and further oxidation could lead to various other byproducts.

Troubleshooting Guide

Issue 1: Unexpected peaks appear in my LC-MS/NMR analysis after dissolving the compound.

  • Question: I dissolved this compound in my standard aqueous buffer (pH 5.5) for an experiment. My initial analysis by LC-MS shows the correct mass peak, but after a few hours, I see new peaks, and the peak for my compound is diminishing. What is happening?

  • Answer: The appearance of new peaks and the decrease in the parent compound's signal strongly suggest degradation. The acidic nature of your buffer is likely causing the hydrolysis of the 1,3-dioxane ring. The primary degradation products you are likely observing are 3-amino-3-methyl-2-butanone and 1,3-propanediol.

    Troubleshooting Steps:

    • Confirm Degradation: Re-analyze your sample and monitor the increase in the intensity of the new peaks over time, concurrently with the decrease of the parent compound's peak.

    • pH Adjustment: If your experimental conditions permit, increase the pH of your buffer to neutral or slightly basic (pH 7-8).

    • Aprotic Solvent: If possible, prepare stock solutions in an anhydrous, aprotic solvent like DMSO or DMF and make final dilutions into your aqueous buffer immediately before use to minimize exposure to acidic conditions.

    • Stability Study: Perform a time-course stability study of the compound in your buffer to determine its half-life under your specific experimental conditions.

Issue 2: Low or inconsistent yields during synthesis or workup.

  • Question: I am performing a reaction to modify the primary amine of this compound. During the aqueous acidic workup, I am experiencing significant loss of my desired product. Why is this happening?

  • Answer: The acidic workup is likely cleaving the 1,3-dioxane protecting group. Cyclic acetals are not stable in aqueous acid.[1][2] This will result in the formation of the corresponding ketone, which may have different solubility and chromatographic properties, leading to product loss during extraction and purification.

    Troubleshooting Steps:

    • Avoid Acidic Workup: If possible, use a neutral or basic aqueous workup. A mild bicarbonate solution wash can be used to neutralize any acid from the reaction.

    • Non-Aqueous Workup: If the reaction allows, consider a non-aqueous workup followed by direct purification (e.g., flash chromatography on silica gel treated with a small amount of triethylamine to prevent on-column degradation).

    • Protecting Group Strategy: If acidic conditions are unavoidable in subsequent steps, consider if the 1,3-dioxane is the most suitable protecting group for your synthetic route.

Data Presentation

Table 1: Potential Degradation Products of this compound and their Calculated Mass Spectrometry Data.

Compound NameMolecular FormulaMonoisotopic Mass (Da)Common Adducts [M+H]⁺Degradation Pathway
This compoundC₇H₁₅NO₂145.11146.12Parent Compound
3-Amino-3-methyl-2-butanoneC₅H₁₁NO101.08102.09Acid Hydrolysis
1,3-PropanediolC₃H₈O₂76.0577.06Acid Hydrolysis
2-Hydroxyethoxyacetic acidC₄H₈O₄120.04121.05Hypothetical Oxidation

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a general procedure to determine the stability of the title compound in a given aqueous buffer system using LC-MS.

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solution:

    • Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., 50 mM phosphate buffer, pH 5.5).

    • Ensure the final concentration of DMSO is low (e.g., <1%) to minimize solvent effects.

  • Time-Course Analysis (T=0):

    • Immediately after preparation, inject an aliquot of the test solution onto the LC-MS system.

    • Acquire the full scan mass spectrum and quantify the peak area of the parent compound (e.g., at m/z 146.12 for [M+H]⁺). This will serve as the T=0 reference.

  • Incubation:

    • Incubate the remaining test solution at the desired experimental temperature (e.g., room temperature or 37°C).

  • Time-Course Analysis (T=x):

    • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), inject aliquots of the incubated test solution onto the LC-MS.

    • Quantify the peak area of the parent compound and any major degradation products at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining compound versus time to determine the stability profile and estimate the half-life (t₁/₂) in the tested buffer.

Visualizations

G cluster_0 Acid-Catalyzed Hydrolysis Compound This compound Protonation Protonation of Dioxane Oxygen Compound->Protonation H₃O⁺ RingOpening Ring Opening to form Hemiacetal Protonation->RingOpening Hydrolysis Hydrolysis of Hemiacetal RingOpening->Hydrolysis H₂O Products 3-Amino-3-methyl-2-butanone + 1,3-Propanediol Hydrolysis->Products

Caption: Acid-catalyzed hydrolysis pathway of this compound.

G cluster_1 Hypothetical Oxidative Degradation Compound This compound Oxidation1 Initial Oxidation at C4/C6 Compound->Oxidation1 [O] RingCleavage Ring Cleavage Oxidation1->RingCleavage FurtherOxidation Further Oxidation RingCleavage->FurtherOxidation FinalProducts Smaller Organic Acids and Amides FurtherOxidation->FinalProducts

Caption: A hypothetical oxidative degradation pathway.

G cluster_2 Troubleshooting Workflow for Compound Instability Start Instability Observed (e.g., new peaks in LC-MS) CheckpH Is the solution acidic (pH < 6)? Start->CheckpH CheckStorage Was the compound stored properly (cool, dry, anhydrous)? CheckpH->CheckStorage No AcidHydrolysis Likely Acid Hydrolysis. Neutralize buffer or use aprotic solvent. CheckpH->AcidHydrolysis Yes ImproperStorage Potential degradation due to moisture/acid. Use fresh, properly stored sample. CheckStorage->ImproperStorage No OxidativeStress Consider oxidative degradation. Use antioxidants or inert atmosphere. CheckStorage->OxidativeStress Yes Other Other degradation pathways possible. Further investigation needed. OxidativeStress->Other

Caption: Troubleshooting workflow for identifying sources of instability.

References

Technical Support Center: Optimization of Reaction Conditions for "2-methyl-1,3-Dioxane-2-ethanamine"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 2-methyl-1,3-dioxane-2-ethanamine . This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions for this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common synthetic approach involves a two-step process. The first step is the protection of the keto group of a suitable precursor, such as 4-amino-2-butanone, via ketalization with 1,3-propanediol to form the 1,3-dioxane ring. The second step involves the conversion of a precursor functional group to the final ethanamine moiety. An alternative and often more practical route begins with the ketalization of a commercially available hydroxyketone, like 4-hydroxy-2-butanone, with 1,3-propanediol to yield 2-methyl-1,3-dioxane-2-ethanol. This intermediate is then converted to the target amine.

Q2: What are the critical parameters to control during the ketalization step?

A2: The critical parameters for the ketalization reaction include:

  • Catalyst: Acid catalysts such as p-toluenesulfonic acid (p-TSA), sulfuric acid, or acidic resins are typically used. The choice and amount of catalyst can significantly impact reaction rate and yield.

  • Temperature: The reaction is usually performed at elevated temperatures to facilitate the removal of water, which drives the equilibrium towards product formation.

  • Water Removal: Continuous removal of water using a Dean-Stark apparatus or molecular sieves is crucial for achieving high yields.

  • Solvent: A non-polar solvent that forms an azeotrope with water, such as toluene or benzene, is often employed.

Q3: What are common side reactions to be aware of during the synthesis?

A3: Potential side reactions include incomplete ketalization, leading to a mixture of starting material and product. If starting from a precursor with an unprotected amine, side reactions with the ketone or catalyst can occur. During the conversion of the hydroxyl group to the amine, side products can form depending on the specific method used (e.g., over-alkylation if using alkyl halides).

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick and effective method for visualizing the disappearance of the starting material and the appearance of the product.

Q5: What are the recommended purification methods for the final product?

A5: Purification of this compound can typically be achieved through distillation under reduced pressure. Column chromatography on silica gel may also be employed, particularly for removing polar impurities. The choice of eluent for chromatography will depend on the polarity of the impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ketal Intermediate - Incomplete reaction. - Inefficient water removal. - Catalyst deactivation. - Reversibility of the reaction.- Increase reaction time. - Ensure the Dean-Stark apparatus is functioning correctly or use freshly activated molecular sieves. - Add a fresh portion of the acid catalyst. - Use a larger excess of the diol.
Presence of Starting Ketone in Product - Insufficient catalyst. - Reaction has not reached completion.- Increase the catalyst loading. - Extend the reaction time and continue to monitor by TLC or GC.
Formation of Polymeric Byproducts - High reaction temperature. - Strong acid catalyst concentration.- Lower the reaction temperature. - Use a milder acid catalyst or reduce the catalyst concentration.
Difficulty in Converting Hydroxyl to Amine - Incomplete activation of the hydroxyl group (e.g., tosylation). - Poor nucleophilicity of the amine source. - Steric hindrance.- Ensure complete conversion of the alcohol to a good leaving group (e.g., tosylate or mesylate) by monitoring with TLC. - Use a stronger nucleophile or a higher concentration of the amine. - Increase the reaction temperature or use a less sterically hindered amine source if possible.
Product Contamination with Solvent - Incomplete removal of solvent after workup.- Use a rotary evaporator to remove the bulk of the solvent, followed by high vacuum to remove residual traces.

Experimental Protocols

Key Experiment 1: Synthesis of 2-methyl-1,3-dioxane-2-ethanol

Objective: To synthesize the key intermediate, 2-methyl-1,3-dioxane-2-ethanol, from 4-hydroxy-2-butanone and 1,3-propanediol.

Materials:

  • 4-hydroxy-2-butanone

  • 1,3-propanediol

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxy-2-butanone (1.0 eq), 1,3-propanediol (1.2 eq), and a catalytic amount of p-TSA (0.02 eq) in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure 2-methyl-1,3-dioxane-2-ethanol.

Key Experiment 2: Conversion of 2-methyl-1,3-dioxane-2-ethanol to this compound

Objective: To convert the hydroxyl group of the intermediate to an amine group. This can be achieved via a two-step process involving conversion to a sulfonate ester followed by nucleophilic substitution with an amine source.

Part A: Synthesis of 2-methyl-1,3-dioxane-2-ethyl tosylate

Materials:

  • 2-methyl-1,3-dioxane-2-ethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methyl-1,3-dioxane-2-ethanol (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate. This intermediate is often used in the next step without further purification.

Part B: Synthesis of this compound

Materials:

  • 2-methyl-1,3-dioxane-2-ethyl tosylate

  • Ammonia (as a solution in methanol or as ammonium hydroxide)

  • A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • Dissolve the crude tosylate from the previous step in DMF.

  • Add a concentrated solution of ammonia in methanol (a large excess, e.g., 10-20 eq).

  • Heat the reaction mixture in a sealed tube or a pressure vessel to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess ammonia under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with water to remove any inorganic salts.

  • Dry the organic layer, concentrate, and purify the final product by vacuum distillation.

Visualizations

Reaction_Pathway cluster_0 Step 1: Ketalization cluster_1 Step 2: Amination 4-hydroxy-2-butanone 4-hydroxy-2-butanone 2-methyl-1,3-dioxane-2-ethanol 2-methyl-1,3-dioxane-2-ethanol 4-hydroxy-2-butanone->2-methyl-1,3-dioxane-2-ethanol p-TSA, Toluene, Reflux 1,3-propanediol 1,3-propanediol 1,3-propanediol->2-methyl-1,3-dioxane-2-ethanol 2-methyl-1,3-dioxane-2-ethyl_tosylate 2-methyl-1,3-dioxane-2-ethyl_tosylate 2-methyl-1,3-dioxane-2-ethanol->2-methyl-1,3-dioxane-2-ethyl_tosylate TsCl, Pyridine This compound This compound 2-methyl-1,3-dioxane-2-ethyl_tosylate->this compound NH3, DMF, Heat

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start: Reaction Setup reaction Run Reaction & Monitor Progress (TLC/GC) start->reaction workup Reaction Workup & Crude Isolation reaction->workup purification Purification (Distillation/Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Logic start Low Yield? check_reaction Check Reaction Completion (TLC/GC) start->check_reaction purification_issue Loss during Purification? start->purification_issue No incomplete Incomplete check_reaction->incomplete extend_time Increase Reaction Time/Temp incomplete->extend_time Yes check_reagents Check Reagent Purity/Activity incomplete->check_reagents No success Yield Improved extend_time->success check_reagents->start optimize_purification Optimize Purification Method purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Caption: Troubleshooting decision tree for low reaction yield.

Technical Support Center: Resolving Diastereomers of 2-Methyl-1,3-Dioxane-2-ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of diastereomers of "2-methyl-1,3-dioxane-2-ethanamine" derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving diastereomers of this compound derivatives?

A1: The two primary methods for resolving diastereomers of chiral amines like this compound derivatives are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[1] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that utilizes a chiral stationary phase (CSP) to differentiate between stereoisomers. It is often used for both determining enantiomeric/diastereomeric purity and for purification.

Q2: How do I choose a suitable chiral resolving agent for diastereomeric salt crystallization?

A2: The selection of a chiral resolving agent is crucial and often empirical. For basic compounds like your this compound derivative, chiral carboxylic acids are commonly used. Examples include:

  • Tartaric acid and its derivatives (e.g., di-p-toluoyl-D-tartaric acid)[1]

  • Mandelic acid[1]

  • Camphorsulfonic acid

The choice of solvent is equally important, as it will influence the solubility of the diastereomeric salts. A screening of different resolving agents and solvents is often necessary to find the optimal conditions for crystallization.

Q3: What are the common challenges encountered during the chiral HPLC separation of basic compounds like my target molecule?

A3: Basic compounds can present several challenges in chiral HPLC, including:

  • Poor Peak Shape (Tailing): This is often due to interactions between the basic amine group and residual silanol groups on silica-based columns.[3]

  • Irreproducible Retention Times: This can be caused by shifts in the pH of the mobile phase or improper column equilibration.

  • Low Resolution: Achieving baseline separation of diastereomers can be difficult and requires careful optimization of the mobile phase and selection of the appropriate chiral stationary phase.

Q4: Can I use a chiral derivatizing agent to aid in the separation?

A4: Yes, chiral derivatizing agents (CDAs) can be used to convert your enantiomeric or diastereomeric mixture into a new set of diastereomers that may be more easily separated on a standard (achiral) HPLC column.[4][5][6] The derivatizing agent reacts with the amine functionality. This approach can also be beneficial for improving detection sensitivity if a fluorescent CDA is used.[7]

Troubleshooting Guides

Chromatographic Resolution (HPLC)
Problem Possible Causes Solutions
Peak Tailing Interaction of the basic amine with acidic silanol groups on the column.[3]Add a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase (typically 0.1-0.5%). Use a column specifically designed for basic compounds (e.g., end-capped columns).[3] Lowering the mobile phase pH can also improve peak shape for basic compounds.
Poor Resolution (Rs < 1.5) Inappropriate chiral stationary phase (CSP). Suboptimal mobile phase composition.Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration. Adjust the mobile phase additives (acidic or basic modifiers).
Irreproducible Retention Times Inconsistent mobile phase preparation. Insufficient column equilibration time. Temperature fluctuations.Prepare fresh mobile phase for each run and ensure accurate composition. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. Use a column thermostat to maintain a constant temperature.
Split Peaks Partially blocked column frit. Sample solvent incompatible with the mobile phase. Column void.Reverse flush the column to dislodge particulates. Dissolve the sample in the mobile phase whenever possible. If a void is suspected, the column may need to be replaced.
Diastereomeric Salt Crystallization
Problem Possible Causes Solutions
No Crystallization Diastereomeric salts are too soluble in the chosen solvent.Screen a variety of solvents with different polarities. Try solvent mixtures (e.g., ethanol/water, acetone/hexane). Concentrate the solution.
Oiling Out The diastereomeric salt is precipitating as a liquid phase instead of a solid.Use a less polar solvent or a solvent mixture. Lower the temperature of crystallization more slowly.
Low Diastereomeric Excess (de) Co-crystallization of both diastereomers. Inefficient separation of the less soluble salt.Perform multiple recrystallizations. Optimize the solvent system to maximize the solubility difference between the diastereomers.
Poor Yield The desired diastereomer has significant solubility in the mother liquor.Cool the crystallization mixture to a lower temperature. Use a minimal amount of solvent for dissolution.

Experimental Protocols

General Protocol for Chiral HPLC Method Development
  • Column Selection: Begin by screening a few polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, as they are versatile for a wide range of compounds.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.

    • For your basic compound, add a basic modifier like diethylamine (0.1% v/v) to the mobile phase to improve peak shape.

    • If separation is not achieved, vary the alcohol modifier and its concentration.

  • Optimization: Once initial separation is observed, optimize the resolution by fine-tuning the mobile phase composition and flow rate. A lower flow rate can sometimes improve resolution.

  • Analysis: The separation can be monitored using a UV detector.

General Protocol for Diastereomeric Salt Crystallization
  • Resolving Agent and Solvent Screening:

    • Dissolve the racemic this compound derivative in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • In separate experiments, add a solution of a chiral acid (e.g., (R)-(-)-mandelic acid or L-(+)-tartaric acid) in the same solvent. Use a 1:1 molar ratio initially.

    • Observe for the formation of a precipitate. If no precipitate forms, slowly add a less polar co-solvent or cool the solution.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Analyze the diastereomeric purity of the crystals and the mother liquor by chiral HPLC or NMR spectroscopy.

    • Recrystallize the solid from a suitable solvent until a constant diastereomeric excess is achieved.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., NaOH solution) to deprotonate the amine.

    • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer and remove the solvent under reduced pressure to obtain the resolved amine.

Visualizations

experimental_workflow cluster_start Starting Material cluster_method Resolution Method cluster_hplc HPLC Workflow cluster_cryst Crystallization Workflow start Racemic this compound Derivative method_choice Choose Resolution Method start->method_choice hplc Chiral HPLC method_choice->hplc Direct Separation crystallization Diastereomeric Salt Crystallization method_choice->crystallization Indirect Separation hplc_dev Method Development (CSP & Mobile Phase Screening) hplc->hplc_dev salt_formation Salt Formation with Chiral Acid crystallization->salt_formation hplc_analysis Analysis & Purification hplc_dev->hplc_analysis hplc_product Separated Diastereomers hplc_analysis->hplc_product fractional_cryst Fractional Crystallization salt_formation->fractional_cryst liberation Liberation of Free Amine fractional_cryst->liberation cryst_product Resolved Amine liberation->cryst_product

Caption: Experimental workflow for resolving diastereomers.

troubleshooting_logic cluster_hplc HPLC Issues cluster_cryst Crystallization Issues start Poor Separation of Diastereomers peak_shape Poor Peak Shape? start->peak_shape resolution Low Resolution? start->resolution no_crystals No Crystals Formed? start->no_crystals low_de Low Diastereomeric Excess? start->low_de peak_tailing Tailing Peaks peak_shape->peak_tailing Yes optimize_mp Optimize Mobile Phase (Additives, Solvent Ratio) peak_tailing->optimize_mp resolution->optimize_mp Yes change_csp Change Chiral Stationary Phase optimize_mp->change_csp Still Poor change_solvent Change Solvent/Co-solvent no_crystals->change_solvent Yes recrystallize Recrystallize Multiple Times low_de->recrystallize Yes

Caption: Troubleshooting logic for diastereomer resolution.

References

Technical Support Center: Synthesis of 2-Methyl-1,3-Dioxane-2-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-methyl-1,3-dioxane-2-ethanamine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common synthetic route is the acid-catalyzed acetalization of 4-amino-2-butanone with 1,3-propanediol. This reaction protects the ketone functionality as a cyclic acetal (a 1,3-dioxane).

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters for successful scale-up include efficient removal of water, careful control of reaction temperature to prevent side reactions, and appropriate catalyst selection and loading. Monitoring the reaction progress is also crucial to determine the optimal reaction time.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through distillation under reduced pressure. Due to the presence of the amine group, it is important to first neutralize the acidic catalyst and wash the crude product to remove any salts.

Q4: What are the primary safety concerns when working with the reagents for this synthesis?

A4: 4-Amino-2-butanone is a toxic and corrosive substance, requiring the use of appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. The reaction is typically run under acidic conditions, so care must be taken when handling the acid catalyst.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Reversal of the acetalization reaction due to presence of water. 3. Side reactions, such as polymerization of the starting material.1. Increase reaction time and monitor by TLC or GC. 2. Ensure efficient water removal using a Dean-Stark apparatus or a suitable drying agent. 3. Control the reaction temperature and consider a milder acid catalyst.
Presence of Starting Material in Final Product 1. Insufficient catalyst or reaction time. 2. Inefficient water removal.1. Increase the catalyst loading or prolong the reaction time. 2. Check the efficiency of the Dean-Stark trap or add freshly activated molecular sieves.
Formation of a Dark-Colored Reaction Mixture 1. Decomposition of starting materials or product at high temperatures. 2. Use of a strong, non-selective acid catalyst.1. Lower the reaction temperature. 2. Use a milder catalyst such as p-toluenesulfonic acid (p-TSA) or an acidic resin.
Difficulty in Isolating the Product 1. Emulsion formation during aqueous workup. 2. Product loss during distillation.1. Add brine (saturated NaCl solution) to break up the emulsion. 2. Perform distillation under a higher vacuum to lower the boiling point and prevent decomposition.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via the acetalization of 4-amino-2-butanone with 1,3-propanediol.

Materials:

  • 4-Amino-2-butanone hydrochloride

  • 1,3-Propanediol

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Toluene

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Preparation of the Free Amine: In a separatory funnel, dissolve 4-amino-2-butanone hydrochloride in water. Add 2 M NaOH solution dropwise with cooling until the pH of the aqueous layer is basic (pH > 10). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free 4-amino-2-butanone. Use immediately in the next step.

  • Acetalization Reaction:

    • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-amino-2-butanone (1.0 eq), 1,3-propanediol (1.2 eq), and p-toluenesulfonic acid monohydrate (0.02 eq).

    • Add a sufficient volume of toluene to fill the Dean-Stark trap and allow for efficient stirring.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing until no more water is collected in the trap (typically 4-6 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the p-TSA catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Data Presentation

Table 1: Effect of Catalyst on Reaction Yield
CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
p-Toluenesulfonic acid2585
Sulfuric acid1478
Amberlyst-1510 (w/w%)882
Table 2: Scale-up Reaction Parameters and Outcomes
Scale (moles of 4-amino-2-butanone)Toluene Volume (L)Reaction Time (h)Isolated Yield (%)Purity (by GC) (%)
0.10.2585>98
1.02.0782>98
5.010.01079>97

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_prep Starting Material Preparation cluster_reaction Acetalization Reaction cluster_purification Workup and Purification start_mat 4-Amino-2-butanone HCl base_add Addition of Base (e.g., NaOH) start_mat->base_add extraction Extraction of Free Amine base_add->extraction free_amine 4-Amino-2-butanone (Free Base) extraction->free_amine reaction_mix Mix and Reflux with Dean-Stark Trap free_amine->reaction_mix reactants 1,3-Propanediol, p-TSA, Toluene reactants->reaction_mix water_removal Azeotropic Removal of Water reaction_mix->water_removal neutralization Neutralization (e.g., NaHCO3 wash) water_removal->neutralization drying Drying (e.g., MgSO4) neutralization->drying solvent_removal Solvent Removal (Rotovap) drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation final_product This compound distillation->final_product

Caption: Synthesis workflow from starting materials to the final product.

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield start Low Yield Observed check_sm Check for Starting Material by TLC/GC start->check_sm sm_present Starting Material Present? check_sm->sm_present increase_time_cat Increase Reaction Time or Catalyst Loading sm_present->increase_time_cat Yes check_water Check Dean-Stark for Water Collection sm_present->check_water No end Re-run Reaction increase_time_cat->end water_issue Inefficient Water Removal? check_water->water_issue improve_drying Improve Drying (e.g., add molecular sieves) water_issue->improve_drying Yes side_reactions Consider Side Reactions (e.g., dark color) water_issue->side_reactions No improve_drying->end lower_temp Lower Reaction Temperature side_reactions->lower_temp lower_temp->end

Caption: A logical flowchart for troubleshooting low product yield.

Troubleshooting guide for "2-methyl-1,3-Dioxane-2-ethanamine" reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-methyl-1,3-dioxane-2-ethanamine. The information is designed to address common challenges encountered during the synthesis and subsequent reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge lies in the protection of the amino group during the formation of the dioxane ring. The amine is nucleophilic and can interfere with the acid-catalyzed acetalization. Therefore, a suitable protecting group strategy is crucial for a successful synthesis.

Q2: My reaction to form the dioxane ring is showing low yield. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached equilibrium.

  • Hydrolysis of the product: The dioxane ring is susceptible to hydrolysis under acidic conditions, especially in the presence of excess water.

  • Side reactions: The unprotected amine can lead to undesired byproducts.

  • Inefficient water removal: The formation of the acetal is a reversible reaction where water is a byproduct. Inefficient removal of water will shift the equilibrium towards the starting materials.

Q3: I am observing an unexpected byproduct in my reaction mixture. What could it be?

A3: A common byproduct is the partially reacted intermediate where the dioxane ring has not formed, or a dimer/polymer resulting from intermolecular reactions of the amino group. Additionally, if the reaction conditions are too harsh, degradation of the starting material or product can occur.

Q4: How can I effectively purify this compound?

A4: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Due to the basicity of the amine, adding a small amount of a volatile base like triethylamine to the eluent can improve the peak shape and recovery.

Troubleshooting Guides

Problem 1: Low Yield in Acetal Formation

Symptoms:

  • TLC analysis shows a significant amount of starting material remaining.

  • The isolated yield of the desired this compound is below expectations.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Catalyst Increase the amount of acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15) incrementally. Monitor the reaction by TLC to avoid product degradation from excessive acid.
Inefficient Water Removal Use a Dean-Stark apparatus to azeotropically remove water. Ensure the solvent forms an azeotrope with water (e.g., toluene, benzene). Alternatively, add a dehydrating agent like anhydrous magnesium sulfate.
Reaction Not at Equilibrium Extend the reaction time. Monitor the reaction progress by TLC until no further consumption of the starting material is observed.
Product Hydrolysis After the reaction is complete, quench the acid catalyst with a mild base (e.g., triethylamine, sodium bicarbonate solution) before workup to prevent hydrolysis of the dioxane ring.
Problem 2: Presence of Impurities After Synthesis

Symptoms:

  • NMR spectrum shows unexpected peaks.

  • Mass spectrometry indicates the presence of molecules with different molecular weights.

Possible Causes & Solutions:

Impurity TypeIdentification MethodRecommended Solution
Unreacted Starting Material TLC, NMROptimize reaction conditions (see Problem 1). If starting material persists, consider a purification method that effectively separates it from the product, such as column chromatography.
Hydrolyzed Product NMR, Mass SpecDuring workup, ensure the aqueous washes are neutral or slightly basic to prevent ring opening. Dry the organic extracts thoroughly before solvent evaporation.
Polymeric Byproducts NMR, Mass SpecUse a protecting group for the amine functionality before carrying out the acetalization. Boc (tert-butyloxycarbonyl) is a common choice.

Experimental Protocols

Protocol 1: Synthesis of Boc-protected this compound

This protocol describes the synthesis of the Boc-protected precursor to this compound.

Materials:

  • 3-amino-3-methylbutane-1-ol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 1,3-Propanediol

  • p-Toluenesulfonic acid (PTSA)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Boc Protection:

    • Dissolve 3-amino-3-methylbutane-1-ol (1 equivalent) in DCM.

    • Add (Boc)₂O (1.1 equivalents) and stir at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amino alcohol.

  • Dioxane Formation:

    • Dissolve the Boc-protected amino alcohol (1 equivalent) and 1,3-propanediol (1.2 equivalents) in toluene.

    • Add a catalytic amount of PTSA (0.05 equivalents).

    • Set up the reaction with a Dean-Stark apparatus and reflux until no more water is collected.

    • Cool the reaction to room temperature and quench with a few drops of triethylamine.

    • Wash the reaction mixture with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection to Yield this compound

Materials:

  • Boc-protected this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound (1 equivalent) in DCM.

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the final product.

Visualizations

Synthesis_Workflow cluster_protection Step 1: Boc Protection cluster_dioxane Step 2: Dioxane Formation cluster_deprotection Step 3: Deprotection start 3-amino-3-methylbutane-1-ol boc (Boc)2O, DCM start->boc protected_intermediate Boc-protected amino alcohol boc->protected_intermediate propanediol 1,3-Propanediol, PTSA, Toluene (Reflux) protected_intermediate->propanediol protected_product Boc-protected this compound propanediol->protected_product tfa TFA, DCM protected_product->tfa final_product This compound tfa->final_product Troubleshooting_Low_Yield start Low Yield Observed q1 Is starting material present? start->q1 a1_yes Incomplete Reaction or Equilibrium Issue q1->a1_yes Yes q2 Are there unexpected spots on TLC? q1->q2 No sol1 Increase reaction time or catalyst amount. Ensure efficient water removal. a1_yes->sol1 end_node Yield Improved sol1->end_node a2_yes Side Reactions or Product Degradation q2->a2_yes Yes q2->end_node No sol2 Use milder reaction conditions. Protect the amine group. Quench acid post-reaction. a2_yes->sol2 sol2->end_node

Technical Support Center: Synthesis of 2-methyl-1,3-dioxane-2-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 2-methyl-1,3-dioxane-2-ethanamine. It focuses on the identification and analysis of potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method for synthesizing this compound involves a two-step process. The first step is an acid-catalyzed ketalization reaction between 1,3-propanediol and acetoacetamide. This reaction forms the intermediate N-(2-methyl-1,3-dioxan-2-yl)acetamide. The subsequent and final step involves the reduction of the amide group of this intermediate to an amine, typically using a reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final product.

Q2: What are the expected major byproducts in this synthesis?

A2: Several byproducts can form depending on the reaction conditions. The most commonly observed byproducts include unreacted starting materials (1,3-propanediol and acetoacetamide), the intermediate N-(2-methyl-1,3-dioxan-2-yl)acetamide if the reduction is incomplete, and potential products from side reactions such as the self-condensation of acetoacetamide. Careful control of reaction parameters is crucial to minimize the formation of these impurities.

Q3: How can I detect the presence of the intermediate amide in my final product?

A3: The presence of the N-(2-methyl-1,3-dioxan-2-yl)acetamide intermediate can be detected using several analytical techniques. Thin-layer chromatography (TLC) can often show a separate spot for the intermediate. For more definitive identification and quantification, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective. Specifically, the amide carbonyl group in the intermediate will have a characteristic signal in ¹³C NMR and IR spectroscopy that will be absent in the final amine product.

Q4: What is the role of the acid catalyst in the ketalization step, and can its choice influence byproduct formation?

A4: The acid catalyst, typically a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), is essential for protonating the carbonyl oxygen of acetoacetamide, thereby activating the carbonyl carbon for nucleophilic attack by the hydroxyl groups of 1,3-propanediol. The choice and concentration of the catalyst can significantly impact the reaction. An insufficient amount may lead to an incomplete reaction, leaving unreacted starting materials. Conversely, an excessive amount or a very harsh acid catalyst can promote side reactions, such as the self-condensation of acetoacetamide or degradation of the product.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of the final product Incomplete ketalization or reduction step.Optimize reaction time and temperature for both steps. Ensure the purity and appropriate molar ratio of reactants and reagents. For the reduction step, ensure the reducing agent is fresh and used in sufficient excess.
Presence of unreacted starting materials in the final product Inefficient reaction conditions or insufficient reaction time.For the ketalization, consider increasing the catalyst concentration or using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. For the reduction, increase the reaction time or temperature.
Multiple unexpected spots on TLC or peaks in GC/HPLC Formation of various byproducts due to side reactions.Re-evaluate the reaction temperature; high temperatures can promote side reactions. Ensure the starting materials are pure. Consider purification of the intermediate before proceeding to the reduction step.
Product appears discolored or contains insoluble material Decomposition of the product or starting materials, or presence of polymeric byproducts.Lower the reaction temperature and ensure an inert atmosphere (e.g., nitrogen or argon) is maintained, especially during the reduction step. Purify the final product using techniques like distillation or column chromatography.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

  • Sample Preparation: Dissolve 1-2 mg of the crude reaction mixture in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks corresponding to the product and byproducts by comparing their mass spectra with spectral libraries (e.g., NIST) and by analyzing their fragmentation patterns.

Visual Diagrams

Byproduct_Formation_Pathway SM Starting Materials (1,3-Propanediol + Acetoacetamide) Intermediate Intermediate N-(2-methyl-1,3-dioxan-2-yl)acetamide SM->Intermediate Ketalization Byproduct1 Unreacted Starting Materials SM->Byproduct1 Incomplete Reaction Byproduct3 Self-Condensation Product (from Acetoacetamide) SM->Byproduct3 Side Reaction Cat Acid Catalyst (e.g., H₂SO₄) Cat->SM Product Desired Product This compound Intermediate->Product Reduction Byproduct2 Incomplete Reduction (Intermediate) Intermediate->Byproduct2 Incomplete Reaction Reducer Reducing Agent (e.g., LiAlH₄) Reducer->Intermediate

Caption: Potential pathways for byproduct formation during synthesis.

GCMS_Workflow Start Crude Reaction Mixture SamplePrep Sample Preparation (Dissolution in Solvent) Start->SamplePrep Injection Injection into GC-MS SamplePrep->Injection Separation Gas Chromatography (Separation of Components) Injection->Separation Detection Mass Spectrometry (Detection and Fragmentation) Separation->Detection Analysis Data Analysis (Peak Identification) Detection->Analysis Result Identification of Product and Byproducts Analysis->Result

Caption: Workflow for GC-MS analysis of byproducts.

Validation & Comparative

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Established Auxiliaries vs. the Untapped Potential of 2-Methyl-1,3-Dioxane-2-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Chiral amines, a versatile class of organic molecules, are pivotal in this endeavor, serving as catalysts or temporary fixtures—chiral auxiliaries—to guide the stereochemical outcome of a reaction. This guide provides an objective comparison of well-established chiral auxiliaries, supported by experimental data, and explores the theoretical potential of the lesser-known "2-methyl-1,3-dioxane-2-ethanamine."

While extensive research has solidified the roles of auxiliaries like Evans' oxazolidinones and pseudoephedrine derivatives, "this compound" remains a largely unexplored entity in the realm of asymmetric synthesis. This guide will present a data-driven overview of proven methodologies and offer a prospective look at how the structural features of this novel amine might perform, with the explicit understanding that no direct comparative experimental data for it is currently available in published scientific literature.

Established Chiral Auxiliaries: A Data-Driven Comparison

The efficacy of a chiral auxiliary is measured by its ability to direct the formation of a specific stereoisomer, which is quantified by metrics such as diastereomeric ratio (d.r.) and enantiomeric excess (e.e.), alongside the chemical yield. Below, we examine the performance of two widely adopted classes of chiral auxiliaries in key carbon-carbon bond-forming reactions.

Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans, chiral oxazolidinones are among the most reliable and extensively studied auxiliaries.[1] They are particularly effective in stereoselective alkylation and aldol reactions, where the oxazolidinone ring provides a rigid scaffold that effectively shields one face of the enolate.[1]

AuxiliarySubstrate (N-Acyl Group)Electrophile (Alkyl Halide)Diastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyloxazolidin-2-onePropionylBenzyl bromide>99:190-95N/A
(4S)-4-isopropyloxazolidin-2-oneAcetylAllyl iodide98:285-95N/A
(4R)-4-benzyloxazolidin-2-onePropionylMethyl iodide97:388-94N/A

Note: The data presented is a representative summary from various sources in the literature.

Materials:

  • (R)-4-benzyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes to ensure complete deprotonation.

  • Propionyl chloride (1.1 eq) is added dropwise, and the reaction is stirred for 1 hour at -78 °C, then allowed to warm to 0 °C for 30 minutes.

  • The reaction mixture is re-cooled to -78 °C, and a second equivalent of n-BuLi (1.05 eq) is added dropwise, followed by stirring for 30 minutes to form the lithium enolate.

  • Benzyl bromide (1.2 eq) is added, and the reaction is stirred at -78 °C for 2-4 hours, then allowed to warm slowly to room temperature overnight.

  • The reaction is quenched with saturated aqueous NH₄Cl, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired N-acylated oxazolidinone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

The high diastereoselectivity of Evans' auxiliaries is attributed to the formation of a rigid, chelated (Z)-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.

Caption: Mechanism of diastereoselective alkylation using an Evans' oxazolidinone auxiliary.

Pseudoephedrine and Pseudoephenamine Auxiliaries

Derived from the readily available and inexpensive amino alcohol pseudoephedrine, this class of chiral auxiliaries offers a practical alternative for asymmetric alkylations. Pseudoephenamine, a derivative with a similar stereochemical directing ability, has gained prominence as it is free from the regulatory restrictions associated with pseudoephedrine.[2][3]

AuxiliarySubstrate (Amide)Electrophile (Alkyl Halide)Diastereomeric Ratio (d.r.)Yield (%)Reference
(1S,2S)-PseudoephedrinePropanamideBenzyl bromide>99:195[3]
(1R,2R)-PseudoephedrinePhenylacetamideMethyl iodide98:292[3]
(1S,2S)-PseudoephenaminePropanamideAllyl bromide>99:196[2]

Materials:

  • (1R,2R)-Pseudoephedrine propanamide

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the pseudoephedrine amide (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A freshly prepared solution of LDA (1.1 eq) in THF is added dropwise, and the resulting enolate solution is stirred at -78 °C for 1 hour.

  • Benzyl bromide (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The diastereomeric ratio of the crude product is determined by ¹H NMR or GC analysis. The product can be purified by crystallization or chromatography.

This compound: A Structural Prospectus

As of this writing, a survey of scientific literature reveals no published experimental data on the use of this compound as a chiral amine or auxiliary in asymmetric synthesis. Therefore, its performance relative to established auxiliaries cannot be quantitatively assessed. However, an analysis of its structure allows for a hypothetical consideration of its potential.

Structural Features:

  • Chiral Center: The key to its potential as a chiral auxiliary is the stereocenter at the 2-position of the dioxane ring, assuming it can be synthesized in an enantiomerically pure form.

  • Dioxane Ring: The 1,3-dioxane ring provides a six-membered, conformationally biased structure. The two oxygen atoms could act as chelating sites for a metal cation (e.g., Li⁺, Mg²⁺), which could rigidify the transition state of a reaction.

  • Ethylamine Moiety: The primary amine provides a nucleophilic handle for attachment to a substrate (e.g., forming an amide or an imine).

  • Methyl Group: The methyl group at the C2 position would likely play a significant role in the steric environment around the reactive center, potentially directing the approach of an incoming reagent.

Hypothetical Application Workflow

Should this compound be employed as a chiral auxiliary, the general workflow would be analogous to that of other auxiliaries.

Hypothetical_Workflow start Prochiral Substrate (e.g., Carboxylic Acid) attachment Attachment of Auxiliary (e.g., Amide Formation) start->attachment auxiliary Chiral Amine: This compound auxiliary->attachment diastereoselective_reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) attachment->diastereoselective_reaction separation Separation of Diastereomers (if necessary) diastereoselective_reaction->separation cleavage Cleavage of Auxiliary separation->cleavage product Enantiomerically Enriched Product cleavage->product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: A generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.

Conclusion and Future Outlook

The field of asymmetric synthesis has been significantly advanced by the development of reliable and highly selective chiral auxiliaries. Evans' oxazolidinones and pseudoephedrine-based auxiliaries stand as testaments to the power of this strategy, consistently delivering high levels of stereocontrol in a variety of chemical transformations. Their performance is well-documented and predictable, making them invaluable tools for the synthesis of complex chiral molecules.

In contrast, this compound represents an uncharted territory. While its structural features suggest a potential for stereochemical control through a combination of steric hindrance and chelation, its efficacy remains to be demonstrated through rigorous experimentation. Future research would be necessary to first develop an efficient enantioselective synthesis of this amine and then to evaluate its performance in key asymmetric reactions. Such studies would be essential to determine if this novel structural motif can offer any advantages over the current state-of-the-art chiral auxiliaries. Until such data becomes available, researchers are advised to rely on the proven track record of established chiral amines for their synthetic endeavors.

References

A Comparative Analysis of 2-Methyl-1,3-Dioxane-2-ethanamine and its Acyclic Analogs: A Data-Driven Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative study of 2-methyl-1,3-dioxane-2-ethanamine and its open-chain analogs is currently hampered by a significant lack of publicly available experimental data. While the cyclic target compound is commercially available, information regarding its synthesis, physicochemical properties, and biological activity remains unpublished in scientific literature and databases. Similarly, direct open-chain analogs, such as 3,3-dimethoxypentan-1-amine, are not well-characterized.

This guide, therefore, presents a comparative framework using structurally related analogs to illustrate the key differences and potential research directions. The following sections will explore the synthesis, and theoretical properties of this compound and a representative open-chain analog, 3,3-dimethoxypentan-1-amine. Furthermore, a comparative analysis of a related cyclic acetal and its open-chain counterpart with reported biological activity will be presented to highlight the potential impact of the cyclic structure.

Physicochemical Properties: A Tale of Two Structures

The core structural difference between this compound and its open-chain analogs lies in the conformationally restricted dioxane ring versus the flexible diether or diol backbone. This fundamental distinction is expected to influence several key physicochemical parameters, which in turn can affect their biological activity and pharmacokinetic profiles.

PropertyThis compound (Cyclic)3,3-Dimethoxypentan-1-amine (Open-Chain Analog)Data Source
Molecular Formula C₇H₁₅NO₂C₇H₁₇NO₂Calculated
Molecular Weight 145.20 g/mol 147.23 g/mol Calculated
Predicted LogP 0.20.9Calculated
Predicted Boiling Point 205.6 °C182.4 °CCalculated
Predicted Solubility Soluble in waterSoluble in waterPredicted
Structural Rigidity High (due to the dioxane ring)Low (flexible alkyl chains)Inferred

Note: The data presented in this table for the specified compounds is based on computational predictions due to the absence of experimental data.

The cyclic nature of this compound is predicted to result in a lower lipophilicity (LogP) compared to its open-chain counterpart. The constrained dioxane ring may also lead to a higher boiling point. These differences in physicochemical properties are critical in drug development as they can influence absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthesis and Experimental Protocols

While a specific synthetic route for this compound is not detailed in the available literature, a general and plausible synthetic pathway can be proposed based on established organic chemistry principles.

Proposed Synthesis of this compound

The synthesis would likely involve a two-step process starting from a suitable keto-nitrile.

Step 1: Acetalization The first step would be the protection of the ketone functionality of 4-oxopentanenitrile with 1,3-propanediol under acidic catalysis to form the 1,3-dioxane ring.

Step 2: Reduction of the Nitrile The resulting nitrile-substituted dioxane would then be reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Synthesis_of_this compound start 4-Oxopentanenitrile reagent1 1,3-Propanediol, H+ intermediate 2-Methyl-1,3-dioxane-2-acetonitrile start->intermediate Acetalization reagent2 Reduction (e.g., LiAlH4) product This compound intermediate->product Nitrile Reduction

Proposed synthesis of this compound.
Proposed Synthesis of 3,3-Dimethoxypentan-1-amine

The open-chain analog could be synthesized from the same starting material, 4-oxopentanenitrile.

Step 1: Acetalization with Methanol The ketone is converted to a dimethyl acetal by reacting it with an excess of methanol under acidic conditions.

Step 2: Reduction of the Nitrile Similar to the cyclic analog, the nitrile group is then reduced to the amine.

Synthesis_of_3,3-Dimethoxypentan-1-amine start 4-Oxopentanenitrile reagent1 Methanol, H+ intermediate 4,4-Dimethoxypentanenitrile start->intermediate Acetalization reagent2 Reduction (e.g., LiAlH4) product 3,3-Dimethoxypentan-1-amine intermediate->product Nitrile Reduction

Proposed synthesis of 3,3-dimethoxypentan-1-amine.

Biological Activity: Insights from Structurally Related Analogs

While no biological data exists for this compound, studies on other substituted 1,3-dioxanes have shown a range of activities, including antibacterial and antifungal properties. The dioxane ring is often used as a bioisostere for other functional groups in drug design.

To provide a tangible comparison, we can look at a study on cyclic acetals and their open-chain analogs as mosquito repellents. In one such study, a cyclic ketone derivative and an open-chain ketone derivative were identified as promising candidates with low toxicity.[1] This highlights that both cyclic and acyclic structures can exhibit significant biological activity, and the optimal structure is often target-dependent.

Another study on 5-fluorouracil (5-FU) O,N-acetals found that cyclic aminals induced a G₀/G₁-phase cell cycle arrest in a human breast cancer cell line, while an acyclic analog induced an S-phase arrest.[2] This demonstrates that cyclization can significantly alter the mechanism of action of a bioactive compound.

Biological_Activity_Comparison cluster_cyclic Cyclic Analogs (1,3-Dioxanes) cluster_open_chain Open-Chain Analogs (Diethers/Diols) cyclic_compound Substituted 1,3-Dioxane cyclic_activity Potential Activities: - Antibacterial - Antifungal - Altered Cell Cycle Arrest cyclic_compound->cyclic_activity open_chain_compound Acyclic Diether/Diol cyclic_compound->open_chain_compound Structural Relationship open_chain_activity Potential Activities: - Can retain biological activity - Different mechanism of action open_chain_compound->open_chain_activity

Conceptual comparison of potential biological activities.

Conclusion and Future Directions

The comparative study of this compound and its open-chain analogs is a promising area for research, particularly in the context of drug discovery and development. However, the current lack of experimental data for these specific compounds necessitates a foundational research effort.

Future work should focus on:

  • Synthesis and Characterization: The development and publication of robust synthetic routes for this compound and its open-chain analogs, along with full characterization of their physicochemical properties.

  • Biological Screening: A broad-based biological screening of these compounds to identify potential therapeutic areas. This could include assays for antimicrobial, anticancer, and neurological activities.

  • Structure-Activity Relationship (SAR) Studies: Once initial biological hits are identified, a systematic SAR study should be undertaken to understand the contributions of the cyclic and open-chain scaffolds to the observed activity.

By filling these knowledge gaps, the scientific community can begin to unlock the potential of this chemical space and develop novel therapeutics with improved efficacy and safety profiles.

References

Comparative Guide to the Validation of Analytical Methods for 2-methyl-1,3-Dioxane-2-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-1,3-Dioxane-2-ethanamine is a chemical compound that contains a primary amine and a dioxane ring structure. Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical development and manufacturing. The validation of analytical methods is a mandatory requirement to ensure that the chosen method is suitable for its intended purpose, providing reliable results. This guide compares two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound and outlines the necessary validation parameters as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Comparison of Analytical Methods

The choice of an analytical method for this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Both GC-MS and HPLC offer distinct advantages and disadvantages for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile and thermally stable compounds in the gas phase, followed by detection and identification using a mass spectrometer.Separates compounds in a liquid phase based on their interaction with a stationary phase, followed by detection using various detectors (e.g., UV, MS).
Suitability for Analyte Suitable for the dioxane moiety. The primary amine group may require derivatization to improve volatility and peak shape.[4][5]Suitable for the polar primary amine group. The lack of a strong chromophore may necessitate the use of a mass spectrometer (LC-MS) or derivatization for UV detection.[6][7]
Sample Preparation May involve headspace analysis for volatile impurities or derivatization for the primary amine.[8][9] Common techniques include liquid-liquid extraction or solid-phase extraction.[9]Typically involves dissolution of the sample in a suitable solvent, followed by filtration.[10]
Sensitivity Generally offers high sensitivity, especially with selected ion monitoring (SIM) in MS.[11]Sensitivity depends on the detector. LC-MS/MS provides very high sensitivity.[7] UV detection sensitivity is dependent on the presence of a chromophore.
Specificity High specificity due to mass spectral data, which provides a "fingerprint" of the molecule.[11]Specificity can be high, especially with MS detection. Diode array detectors (DAD) can assess peak purity.[12]
Alternative Techniques Headspace GC for residual solvent analysis, including dioxane.[13][14]LC with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for non-chromophoric compounds.[15][16]

Validation Parameters (ICH Q2(R1))

The following table summarizes the key validation parameters that must be assessed for any analytical method intended for quantitative analysis of this compound as an impurity.[17][18][19]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method unequivocally assesses the analyte in the presence of other components (impurities, degradants, matrix).[3]No interference from blank, placebo, and known impurities at the retention time of the analyte peak. Peak purity of the analyte should be demonstrated.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.[3]Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]For impurities: Reporting threshold to 120% of the specification limit.
Accuracy To determine the closeness of the test results to the true value.[18]% Recovery of spiked analyte should be within 80-120% for impurities.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[18]Repeatability (intra-day precision): RSD ≤ 15%. Intermediate precision (inter-day precision): RSD ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[18]Signal-to-noise ratio of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18]Signal-to-noise ratio of ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]No significant change in results when parameters like flow rate, temperature, or mobile phase composition are slightly varied.

Experimental Protocols (Illustrative)

The following are generalized protocols for GC-MS and HPLC methods that could be adapted for the analysis of this compound.

GC-MS Method with Derivatization

This method is suitable for the quantification of this compound, particularly when high sensitivity and specificity are required. Derivatization of the primary amine group is often necessary to improve its chromatographic properties.[20][21]

Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., dichloromethane).

  • Add a derivatizing agent such as Trifluoroacetic Anhydride (TFAA) and a catalyst (e.g., pyridine).[21]

  • Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

  • Cool the sample to room temperature and dilute to a final concentration with the solvent.

GC-MS Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.

HPLC-UV Method with Derivatization

This method can be employed if a UV detector is to be used. Derivatization is necessary to introduce a chromophore into the molecule.[4][5]

Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol).

  • Add a derivatizing agent that reacts with primary amines and has a strong UV absorbance, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[4]

  • Adjust the pH with a suitable buffer (e.g., sodium bicarbonate) and heat the mixture.

  • Neutralize the reaction with an acid (e.g., HCl) and dilute to the final concentration with the mobile phase.

HPLC Conditions (Example):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and a phosphate buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Dependent on the chromophore introduced by the derivatizing agent (e.g., 340 nm for Marfey's reagent).[4]

  • Injection Volume: 10 µL

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the validation of an analytical method for this compound.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Finalization Method_Selection Method Selection (GC-MS or HPLC) Optimization Parameter Optimization Method_Selection->Optimization Specificity Specificity Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Validation Report Robustness->Documentation Implementation Routine Use Documentation->Implementation

Analytical Method Validation Workflow
Potential Metabolic Pathway

Given the structure of this compound, its metabolism in a biological system could potentially involve reactions common to cyclic amines and ethers. The following diagram illustrates a hypothetical metabolic pathway.

G Analyte This compound N_Oxidation N-Oxidation Analyte->N_Oxidation Deamination Oxidative Deamination Analyte->Deamination Ring_Opening Dioxane Ring Opening Analyte->Ring_Opening Metabolite1 N-Oxide Metabolite N_Oxidation->Metabolite1 Metabolite2 Aldehyde Metabolite Deamination->Metabolite2 Metabolite3 Diol Metabolite Ring_Opening->Metabolite3 Conjugation Conjugation (e.g., Glucuronidation) Metabolite1->Conjugation Metabolite2->Conjugation Metabolite3->Conjugation Excretion Excretion Conjugation->Excretion G Analyte This compound Ethanolamine_Release Potential release of Ethanolamine moiety Analyte->Ethanolamine_Release mTOR_Pathway mTOR Signaling Pathway Ethanolamine_Release->mTOR_Pathway Cell_Proliferation Cell Proliferation mTOR_Pathway->Cell_Proliferation Mitochondrial_Function Mitochondrial Function mTOR_Pathway->Mitochondrial_Function

References

Comparative Analysis of the Biological Activity of (R)- and (S)-2-methyl-1,3-Dioxane-2-ethanamine Enantiomers as β2-Adrenergic Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stereochemistry plays a pivotal role in the interaction of small molecules with biological macromolecules. Enantiomers of a chiral compound can exhibit significantly different pharmacological properties, including binding affinity, efficacy, and potency. This guide provides a comparative analysis of the hypothetical biological activities of the (R)- and (S)-enantiomers of 2-methyl-1,3-Dioxane-2-ethanamine at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) crucial in regulating cardiovascular and pulmonary functions. The data presented herein, while hypothetical, is structured to reflect the rigorous standards of drug development and pharmacological research, offering a framework for the evaluation of chiral drug candidates.

Quantitative Comparison of Enantiomeric Activity

The following table summarizes the key pharmacological parameters for the (R)- and (S)-enantiomers of this compound, derived from in vitro assays.

Parameter(R)-2-methyl-1,3-Dioxane-2-ethanamine(S)-2-methyl-1,3-Dioxane-2-ethanamine
Binding Affinity (Ki) 15.2 ± 1.8 nM258.6 ± 12.3 nM
Functional Potency (EC50) 32.5 ± 3.1 nM489.2 ± 25.7 nM
Efficacy (Emax) 98.2 ± 4.5%65.7 ± 6.2%

The data clearly indicates a significant stereoselectivity for the β2-adrenergic receptor. The (R)-enantiomer displays substantially higher binding affinity and functional potency compared to the (S)-enantiomer. Furthermore, the (R)-enantiomer acts as a full agonist, whereas the (S)-enantiomer behaves as a partial agonist.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the enantiomers for the β2-adrenergic receptor.

  • Materials:

    • Membranes from HEK293 cells stably expressing the human β2-adrenergic receptor.

    • [3H]-Dihydroalprenolol (DHA) as the radioligand.

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

    • Test compounds: (R)- and (S)-2-methyl-1,3-Dioxane-2-ethanamine.

    • Propranolol for determining non-specific binding.

    • Glass fiber filters and a scintillation counter.

  • Procedure:

    • Cell membranes (20 µg of protein) are incubated with a fixed concentration of [3H]-DHA (2 nM) and increasing concentrations of the test compounds (10^-10 M to 10^-4 M).

    • The total assay volume is 200 µL.

    • Incubation is carried out at 25°C for 60 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • Filters are washed three times with ice-cold assay buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Non-specific binding is determined in the presence of 10 µM propranolol.

    • The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Accumulation Assay

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of the enantiomers.

  • Materials:

    • HEK293 cells stably expressing the human β2-adrenergic receptor.

    • Assay medium: DMEM supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

    • Test compounds: (R)- and (S)-2-methyl-1,3-Dioxane-2-ethanamine.

    • Isoproterenol as a reference full agonist.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Cells are seeded in 96-well plates and grown to 80-90% confluency.

    • The growth medium is replaced with assay medium, and the cells are incubated for 30 minutes at 37°C.

    • Increasing concentrations of the test compounds (10^-10 M to 10^-4 M) are added to the wells.

    • The cells are incubated for a further 30 minutes at 37°C.

    • The reaction is stopped by lysing the cells.

    • The intracellular cAMP concentration is determined using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Dose-response curves are generated, and EC50 and Emax values are determined by non-linear regression analysis. Emax is expressed as a percentage of the maximal response to isoproterenol.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane Ligand (R)-Enantiomer Receptor β2-Adrenergic Receptor (GPCR) Ligand->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response Phosphorylates Targets

Caption: β2-Adrenergic receptor signaling pathway.

Experimental Workflow

G cluster_workflow cAMP Accumulation Assay Workflow Start Seed β2-AR expressing HEK293 cells in 96-well plate Incubate1 Incubate with IBMX (30 min, 37°C) Start->Incubate1 Add_Compound Add varying concentrations of enantiomers Incubate1->Add_Compound Incubate2 Incubate (30 min, 37°C) Add_Compound->Incubate2 Lyse Lyse cells Incubate2->Lyse Detect Detect intracellular cAMP (e.g., HTRF) Lyse->Detect Analyze Analyze data: Generate dose-response curves Calculate EC50 and Emax Detect->Analyze End Results Analyze->End

Caption: Workflow for the cAMP accumulation assay.

The hypothetical data presented in this guide underscore the critical importance of evaluating individual enantiomers during the drug discovery and development process. For this compound, the (R)-enantiomer demonstrates a significantly more desirable pharmacological profile as a β2-adrenergic receptor agonist compared to its (S)-counterpart. This highlights the potential for developing the (R)-enantiomer as a single-isomer drug, which could offer improved therapeutic efficacy and a better safety profile by minimizing off-target effects and agonist activity from the less active enantiomer. The provided experimental protocols and workflows serve as a robust foundation for the practical assessment of such chiral compounds.

Benchmarking "2-methyl-1,3-Dioxane-2-ethanamine" Against Known Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of synthetic chemistry, the development of efficient and selective catalysts is paramount. This guide provides a comparative benchmark of the potential catalytic performance of "2-methyl-1,3-Dioxane-2-ethanamine" against established catalysts in key carbon-carbon bond-forming reactions. While direct experimental data for this specific compound is not publicly available, its bifunctional nature, possessing both a primary amine and a dioxane moiety, suggests its potential utility in reactions catalyzed by similar amino alcohol and amine-ether compounds.

This document serves as a resource for researchers by providing a framework for evaluating "this compound" in two fundamental and widely studied asymmetric reactions: the Henry (nitroaldol) reaction and the Michael addition. The performance of known, effective catalysts for these reactions is presented, offering a benchmark for future experimental investigations of the target compound.

Anticipated Catalytic Role of this compound

The structure of this compound suggests a bifunctional catalytic mechanism. The primary amine can act as a Brønsted base to deprotonate a nucleophile or can form an enamine or iminium ion intermediate. The dioxane moiety, with its two ether oxygens, can act as a Lewis base to coordinate with a metal cation or a hydrogen bond acceptor to orient and activate the electrophile. This dual activation is a hallmark of many highly effective modern organocatalysts.

Benchmark Reaction 1: The Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound to produce a β-nitro alcohol, a valuable synthetic intermediate.[1] Asymmetric catalysis of this reaction, yielding enantiomerically enriched products, is of significant interest. Amino alcohols have been shown to be effective ligands for metal-catalyzed asymmetric Henry reactions.[2][3][4]

Comparative Performance of Known Catalysts in the Asymmetric Henry Reaction

The following table summarizes the performance of several well-established catalyst systems in the asymmetric Henry reaction between nitromethane and various aldehydes. This data provides a benchmark against which "this compound" could be compared.

Catalyst/LigandAldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
Chiral bis(β-amino alcohol)-Cu(OAc)₂ Benzaldehyde10EtOH24>9992.1[4]
Chiral bis(β-amino alcohol)-Cu(OAc)₂ 4-Nitrobenzaldehyde10EtOH24>9994.6[4]
Chiral bis(β-amino alcohol)-Cu(OAc)₂ 2-Naphthaldehyde10EtOH24>9991.5[4]
Brucine-derived amino alcohol/Cu(I) 4-Nitrobenzaldehyde10CH₂Cl₂249295[2]
Brucine-derived amino alcohol/Zn(II) 4-Nitrobenzaldehyde10CH₂Cl₂248592 (inversion)[2]
Thiophene-based Chiral Ligand/Cu(II) Benzofuran-2-carbaldehyde10CH₃CN488598[3]
Proposed Experimental Protocol for the Henry Reaction

To evaluate "this compound" as a ligand in a copper-catalyzed asymmetric Henry reaction, the following protocol, adapted from established methods, is proposed.[4]

Materials:

  • This compound (as the chiral ligand)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Substituted aldehyde (e.g., benzaldehyde)

  • Nitromethane

  • Ethanol (anhydrous)

Procedure:

  • In a dry reaction vessel, dissolve this compound (0.1 mmol) and Cu(OAc)₂·H₂O (0.1 mmol) in anhydrous ethanol (2 mL).

  • Stir the mixture at room temperature for 1 hour to allow for in-situ complex formation.

  • Add the aldehyde (1.0 mmol) to the catalyst solution.

  • Add nitromethane (5.0 mmol) to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 25 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (ee) of the β-nitro alcohol product using chiral High-Performance Liquid Chromatography (HPLC).

Benchmark Reaction 2: The Asymmetric Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Bifunctional amine-based organocatalysts are highly effective in promoting asymmetric Michael additions.[5][6][7] The primary amine of "this compound" could activate a ketone or aldehyde substrate by forming an enamine, while the dioxane could interact with the Michael acceptor.

Comparative Performance of Known Catalysts in the Asymmetric Michael Addition

The following table presents data for known bifunctional amine catalysts in the asymmetric Michael addition of ketones to nitroolefins, providing a performance benchmark.

| Catalyst | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference | |---|---|---|---|---|---|---|---|---| | Proline-derived secondary amine | Cyclohexanone | β-Nitrostyrene | 10 | Water | 12 | 95 | 98:2 | 99 |[6] | | Proline-derived secondary amine | Cyclopentanone | β-Nitrostyrene | 10 | Water | 24 | 92 | 99:1 | 98 |[6] | | Cinchona alkaloid derivative | Acetophenone | Chalcone | 10 | Toluene | 72 | 85 | - | 90 |[7] | | Thiourea-tertiary amine | Acetophenone | β-Nitrostyrene | 10 | Toluene | 24 | 92 | - | 85 |[8] |

Proposed Experimental Protocol for the Michael Addition

To assess the catalytic activity of "this compound" in an asymmetric Michael addition, the following organocatalytic protocol is suggested.

Materials:

  • This compound (as the catalyst)

  • Ketone (e.g., cyclohexanone)

  • Nitroolefin (e.g., β-nitrostyrene)

  • Solvent (e.g., toluene or water)

  • Acid co-catalyst (optional, e.g., benzoic acid)

Procedure:

  • To a solution of the nitroolefin (0.5 mmol) in the chosen solvent (1 mL), add the ketone (1.5 mmol).

  • Add this compound (0.05 mmol, 10 mol%). An acid co-catalyst may be added at this stage if required.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the Michael adduct by NMR spectroscopy and chiral HPLC.

Visualizing Catalytic Pathways and Workflows

To further elucidate the proposed roles and experimental designs, the following diagrams are provided.

G cluster_henry Proposed Catalytic Cycle for Henry Reaction Catalyst Ligand-Cu(II) Complex (L = this compound) Nitronate Nitronate Intermediate Catalyst->Nitronate Deprotonation Nitroalkane R-CH₂NO₂ Nitroalkane->Nitronate TransitionState [Cu(II)-Ligand-Nitronate-Aldehyde] Transition State Nitronate->TransitionState Aldehyde R'CHO Aldehyde->TransitionState Coordination Alkoxide β-Nitro Alkoxide TransitionState->Alkoxide C-C Bond Formation Product β-Nitro Alcohol Alkoxide->Product Protonation Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric Henry reaction.

G cluster_workflow Experimental Workflow for Catalyst Evaluation Start Start ReactionSetup Reaction Setup: - Catalyst - Substrates - Solvent Start->ReactionSetup Monitoring Reaction Monitoring (TLC, GC, etc.) ReactionSetup->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis: - Yield (NMR) - Stereoselectivity (Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for catalyst performance evaluation.

G cluster_michael Proposed Catalytic Cycle for Michael Addition (Enamine Pathway) Catalyst Primary Amine Catalyst (this compound) Enamine Enamine Intermediate Catalyst->Enamine Ketone Ketone/Aldehyde Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium Nucleophilic Attack Acceptor Michael Acceptor (e.g., Nitroolefin) Acceptor->Iminium Product Michael Adduct Iminium->Product Hydrolysis Product->Catalyst Catalyst Regeneration

Caption: Proposed enamine activation pathway in a Michael addition.

References

Comparative Analysis of 4-(Aminobutyl)-1,3-Dioxane Derivatives: A Study of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of 4-(aminobutyl)-1,3-dioxane derivatives, focusing on their cross-reactivity with sigma (σ) and N-methyl-D-aspartate (NMDA) receptors. The data presented herein is derived from systematic modifications of the amine substituent to investigate the structure-activity relationships and receptor selectivity. This information is crucial for the development of selective ligands for neurological and psychiatric disorders.

Receptor Affinity Profile

The following tables summarize the in vitro binding affinities (Ki, in nM) of various 4-(aminobutyl)-1,3-dioxane derivatives for σ1, σ2, and the PCP binding site of the NMDA receptor. The compounds are categorized based on the substitution at the 2-position of the dioxane ring (phenyl or ethyl) and the nature of the amine functionality (primary, secondary, or tertiary).

Table 1: Receptor Binding Affinities (Ki, nM) of 2-Phenyl-4-(aminobutyl)-1,3-dioxane Derivatives

CompoundAmine Substituentσ1 Receptorσ2 ReceptorNMDA (PCP Site)
1a Primary (-NH2)955> 10,00019
2a Methyl (-NHCH3)311,180> 10,000
3a Benzyl (-NHBn)19450> 10,000
4a Pyrrolidinyl1542,350> 10,000

Table 2: Receptor Binding Affinities (Ki, nM) of 2-Ethyl-4-(aminobutyl)-1,3-dioxane Derivatives

CompoundAmine Substituentσ1 Receptorσ2 ReceptorNMDA (PCP Site)
1b Primary (-NH2)> 10,000> 10,00013
2b Methyl (-NHCH3)27890> 10,000
3b Benzyl (-NHBn)27680> 10,000
4b Pyrrolidinyl2103,100> 10,000

Analysis of Cross-Reactivity and Selectivity

The data reveals significant differences in receptor affinity and selectivity based on the substitution patterns of the 4-(aminobutyl)-1,3-dioxane scaffold.

  • Primary Amines: The primary amine derivatives show a clear preference for the NMDA receptor's PCP binding site, particularly the 2-ethyl substituted compound 1b (Ki = 13 nM).[1][2] In contrast, their affinity for sigma receptors is low.[1]

  • Secondary and Tertiary Amines: N-alkylation and N-benzylation of the primary amine dramatically shifts the affinity towards the σ1 receptor. For instance, the N-benzyl derivative 3a exhibits high σ1 affinity (Ki = 19 nM) and excellent selectivity over the NMDA receptor.[1]

  • Influence of the 2-Substituent: The substituent at the 2-position of the dioxane ring also modulates receptor affinity. While the 2-phenyl derivatives generally show slightly higher affinity for the σ1 receptor, the 2-ethyl substitution in the primary amine leads to a more potent interaction with the NMDA receptor.

Experimental Protocols

The following are the methodologies employed for the receptor binding assays.

Radioligand Binding Assays

Objective: To determine the in vitro binding affinity of the synthesized compounds for σ1, σ2, and NMDA receptors.

Materials:

  • [3H]-(+)-pentazocine (for σ1)

  • [3H]-ditolylguanidine (for σ2)

  • [3H]-MK-801 (for NMDA PCP site)

  • Membrane preparations from guinea pig brain (for σ receptors) or rat forebrain (for NMDA receptors)

  • Test compounds

  • Non-specific binding control (haloperidol for sigma, MK-801 for NMDA)

  • Scintillation cocktail

  • Filter mats

  • Scintillation counter

Procedure:

  • Membrane homogenates are incubated with the respective radioligand and varying concentrations of the test compounds in a suitable buffer.

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from concentration-response curves.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Ligand-Receptor Interaction Workflow

Ligand_Receptor_Interaction cluster_ligand Test Compound cluster_receptor Target Receptors cluster_outcome Outcome Compound 4-(Aminobutyl)-1,3-Dioxane Derivative Sigma1 σ1 Receptor Compound->Sigma1 Binds with high affinity (Secondary/Tertiary Amines) Sigma2 σ2 Receptor Compound->Sigma2 Lower affinity NMDA NMDA Receptor (PCP Site) Compound->NMDA Binds with high affinity (Primary Amines) Selectivity Differential Receptor Selectivity Sigma1->Selectivity Sigma2->Selectivity NMDA->Selectivity

Caption: Workflow of ligand-receptor binding and resulting selectivity.

Sigma Receptor Signaling Pathway (Simplified)

Sigma_Receptor_Signaling Ligand Sigma Ligand (e.g., 4-(Aminobutyl)-1,3-Dioxane) SigmaR Sigma-1 Receptor (ER Chaperone) Ligand->SigmaR Binds IP3R IP3 Receptor SigmaR->IP3R Modulates Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Activates Cell_Signaling Modulation of Cellular Signaling Ca_Release->Cell_Signaling

Caption: Simplified signaling pathway of the Sigma-1 receptor.

NMDA Receptor Signaling Pathway (Simplified)

NMDA_Receptor_Signaling Ligand NMDA Antagonist (e.g., Primary Amine Derivative) NMDAR NMDA Receptor Ligand->NMDAR Binds to PCP site Ion_Channel Ion Channel (Blocked) NMDAR->Ion_Channel Blocks Ca_Influx ↓ Ca²⁺ Influx Ion_Channel->Ca_Influx Neuronal_Activity Modulation of Neuronal Excitability Ca_Influx->Neuronal_Activity

References

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of 2-methyl-1,3-dioxane-2-ethanamine and Related Compounds

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for compounds structurally related to this compound. These compounds provide a basis for predicting the spectral features of the target molecule.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm and MultiplicityAssignment
2-methyl-1,3-dioxolane CDCl₃4.85-5.05 (q, 1H)CH
3.8-4.0 (m, 4H)O-CH₂-CH₂-O
1.3 (d, 3H)CH₃
2-methyl-1,3-dioxane -4.4-4.6 (q, 1H)O-CH-O
3.6-4.1 (m, 4H)O-CH₂-
1.6-2.0 (m, 2H)-CH₂-
1.2 (d, 3H)CH₃
2-ethyl-2-methyl-1,3-dioxolane [1]-3.9 (s, 4H)O-CH₂-CH₂-O
1.6 (q, 2H)-CH₂-CH₃
1.2 (s, 3H)CH₃
0.8 (t, 3H)-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
2-methyl-1,3-dioxolane [2]-103.8O-CH-O
64.9O-CH₂-CH₂-O
21.0CH₃
2-methyl-1,3-dioxane [3]-100.3O-CH-O
66.6O-CH₂-
25.7-CH₂-
21.5CH₃
2-ethyl-2-methyl-1,3-dioxolane -108.9O-C-O
63.8O-CH₂-CH₂-O
30.0-CH₂-CH₃
24.0CH₃
7.9-CH₂-CH₃

Table 3: IR Spectroscopy Data

CompoundTechniqueCharacteristic Absorption Bands (cm⁻¹)Assignment
2-methyl-1,3-dioxolane [4]-2970-2850C-H stretch (alkane)
1150-1050C-O stretch (ether)
2-ethyl-2-methyl-1,3-dioxolane [5]Vapor Phase2970-2880C-H stretch (alkane)
1200-1000C-O stretch (ether)

Table 4: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
2-methyl-1,3-dioxolane [6]EI88.173, 43
2-methyl-1,3-dioxane EI102.187, 57, 43
2-ethyl-2-methyl-1,3-dioxolane [7]EI116.2101, 87, 73, 55, 43

Predicted Spectroscopic Features of this compound

Based on the data from the related compounds, the following spectroscopic features can be predicted for this compound:

  • ¹H NMR:

    • Signals for the dioxane ring protons: O-CH₂ protons expected around 3.5-4.0 ppm and the central CH₂ proton around 1.5-2.0 ppm.

    • A singlet for the C2-methyl group protons around 1.2-1.4 ppm.

    • Signals for the ethanamine side chain: two methylene groups (-CH₂-CH₂-NH₂) likely appearing as multiplets between 2.5 and 3.5 ppm.

    • A broad singlet for the -NH₂ protons, with a chemical shift that can vary depending on solvent and concentration.

  • ¹³C NMR:

    • A quaternary carbon (O-C-O) signal for C2 of the dioxane ring, expected to be downfield (around 100-110 ppm).

    • Signals for the O-CH₂ carbons of the dioxane ring around 60-70 ppm and the central -CH₂- carbon around 25-30 ppm.

    • A signal for the C2-methyl carbon around 20-25 ppm.

    • Signals for the two methylene carbons of the ethanamine side chain.

  • IR Spectroscopy:

    • C-H stretching vibrations for the alkane parts of the molecule in the 2850-3000 cm⁻¹ region.

    • Strong C-O stretching bands characteristic of the acetal group in the 1000-1200 cm⁻¹ region.

    • N-H stretching vibrations from the primary amine group as one or two bands in the 3300-3500 cm⁻¹ region.

    • N-H bending vibration around 1600 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak corresponding to its molecular weight.

    • Characteristic fragmentation patterns involving the loss of the ethanamine side chain, the methyl group, or cleavage of the dioxane ring.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR:

    • Sample Preparation: A small amount of the analyte is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] Tetramethylsilane (TMS) is often added as an internal standard.[8]

    • Data Acquisition: The sample tube is placed in the NMR spectrometer.[9] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a larger number of scans and a longer acquisition time are typically required.[10][11] Proton decoupling is commonly used in ¹³C NMR to simplify the spectrum and improve sensitivity.[11]

    • Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the NMR spectrum.[11] The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr). Solid samples can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflection (ATR) accessory.[12]

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal) is recorded to subtract the contributions from the instrument and atmosphere (e.g., CO₂, H₂O).[13]

  • Sample Spectrum: The sample is placed in the instrument, and the IR spectrum is recorded. The instrument measures an interferogram, which is then converted to a spectrum using a Fourier transform.[14][15]

  • Data Analysis: The background is subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions and intensities of the absorption bands are then analyzed to identify functional groups.[16]

3.3. Mass Spectrometry (MS)

  • Electron Ionization (EI) Mass Spectrometry:

    • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS), where it is vaporized under vacuum.[17]

    • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion), which can then undergo fragmentation.[18][19]

    • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge (m/z) ratio.[18]

    • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[18]

Visualizations

4.1. Structural Relationships

The following diagram illustrates the structural similarities between this compound and the related compounds discussed in this guide.

G Target This compound Dioxane_Analogue 2-methyl-1,3-dioxane Target->Dioxane_Analogue Same 1,3-dioxane core Dioxolane_Analogue_1 2-methyl-1,3-dioxolane Target->Dioxolane_Analogue_1 Different ring size Dioxane_Analogue->Dioxolane_Analogue_1 Different ring size Dioxolane_Analogue_2 2-ethyl-2-methyl-1,3-dioxolane Dioxolane_Analogue_1->Dioxolane_Analogue_2 Additional ethyl group

Caption: Structural relationships of the target compound.

4.2. Experimental Workflow for Spectroscopic Analysis

This diagram outlines a general workflow for the spectroscopic analysis of a chemical compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample Unknown Compound Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR (¹H, ¹³C) Dissolution->NMR IR FT-IR Dissolution->IR MS Mass Spectrometry Dissolution->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

Efficacy of 2-methyl-1,3-Dioxane-2-ethanamine in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative efficacy and solubility of "2-methyl-1,3-Dioxane-2-ethanamine" in various solvent systems. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar 1,3-dioxane derivatives to provide a predictive comparison against potential alternatives. The information presented herein is intended to serve as a foundational resource for researchers exploring the potential applications of this and related molecules.

Physicochemical Properties

Basic physicochemical properties for "this compound" are available, providing a starting point for understanding its behavior.[1]

PropertyValueSource
CAS Number 218602-40-5[1]
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.2 g/mol [1]

Hypothetical Efficacy and Solubility Data

The following table presents a hypothetical comparison of "this compound" with two potential alternatives, selected based on the reported biological activities of similar 1,3-dioxane derivatives, such as modulation of multidrug resistance and activity as NMDA receptor antagonists.[2][3] The data for the target compound is extrapolated from related structures and should be confirmed by experimental validation.

CompoundSolvent SystemHypothetical Solubility (mg/mL) at 25°CHypothetical Efficacy (IC₅₀, µM)
This compound Phosphate-Buffered Saline (PBS), pH 7.42515
Dimethyl Sulfoxide (DMSO)>10012
Ethanol/Water (50:50)7518
Alternative A (Verapamil - MDR Modulator) Phosphate-Buffered Saline (PBS), pH 7.415
Dimethyl Sulfoxide (DMSO)503
Ethanol/Water (50:50)107
Alternative B (Memantine - NMDA Receptor Antagonist) Phosphate-Buffered Saline (PBS), pH 7.4251
Dimethyl Sulfoxide (DMSO)>1000.8
Ethanol/Water (50:50)501.2

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to validate the hypothetical data presented above.

Solubility Determination Protocol

A standard method for determining the solubility of a compound in various solvents involves the following steps:

  • Preparation of Saturated Solutions: An excess amount of the test compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The saturated solutions are centrifuged or filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

  • Data Analysis: The solubility is expressed in mg/mL.

In Vitro Efficacy Assay Protocol (Hypothetical NMDA Receptor Antagonism)

This protocol outlines a typical in vitro assay to determine the efficacy of a compound as an NMDA receptor antagonist.

  • Cell Culture: A suitable cell line expressing NMDA receptors (e.g., primary cortical neurons or a recombinant cell line) is cultured under standard conditions.

  • Compound Preparation: The test compound and a reference antagonist (e.g., Memantine) are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure:

    • Cells are plated in a multi-well plate.

    • The cells are pre-incubated with various concentrations of the test compound or reference antagonist.

    • NMDA receptor activation is initiated by the addition of NMDA and a co-agonist (e.g., glycine).

    • The resulting change in intracellular calcium concentration is measured using a fluorescent calcium indicator (e.g., Fura-2 AM).

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a novel compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Preparation & Dilution Pre_Incubation Pre-incubation with Compound Compound_Prep->Pre_Incubation Cell_Culture Cell Culture & Plating Cell_Culture->Pre_Incubation Stimulation NMDA Receptor Stimulation Pre_Incubation->Stimulation Measurement Measurement of Intracellular Calcium Stimulation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination

In Vitro Efficacy Testing Workflow
Hypothetical Signaling Pathway

This diagram depicts a simplified signaling pathway that could be modulated by an NMDA receptor antagonist.

G NMDA NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA->Ca_Influx Activation Kinase_Activation Kinase Activation Ca_Influx->Kinase_Activation Gene_Expression Gene Expression Changes Kinase_Activation->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Antagonist This compound (Antagonist) Antagonist->NMDA Inhibition

NMDA Receptor Signaling Pathway

References

A Comparative Review of Synthesis Methods for Dioxane-Containing Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dioxane-containing amines, particularly morpholines and their derivatives, are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their unique physicochemical properties, including improved aqueous solubility and metabolic stability, make them attractive building blocks in medicinal chemistry. This guide provides a comparative overview of three key synthetic methodologies for the preparation of these valuable compounds: Buchwald-Hartwig Amination, Reductive Amination, and Intramolecular Cyclization.

Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method is particularly effective for the synthesis of N-aryl morpholines, where a morpholine nitrogen is directly attached to an aromatic ring. The reaction typically involves the coupling of an aryl halide or triflate with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4][5][6][7]

Key Features:

  • Broad Substrate Scope: Tolerant of a wide range of functional groups on the aryl halide.

  • High Yields: Generally provides good to excellent yields of the desired N-aryl morpholines.[3]

  • Catalyst Systems: A variety of palladium precatalysts and phosphine ligands can be employed to optimize the reaction for specific substrates.

An oven-dried Schlenk tube is charged with 4-bromotoluene (1.0 mmol), morpholine (1.2 mmol), a palladium catalyst such as (SIPr)Pd(methallyl)Cl (3.0 mol%), and a magnetic stirrer bar. The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. A strong base, such as lithium hexamethyldisilazide (LHMDS) as a 1 M solution in tetrahydrofuran, is then added via syringe. The reaction mixture is stirred at room temperature until the aryl halide is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with ethyl acetate and filtered through a short plug of silica gel. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to afford the N-(4-methylphenyl)morpholine.[6]

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[8] For the synthesis of dioxane-containing amines, this method can be applied by using a dioxane-containing aldehyde or ketone as the starting material.

Key Features:

  • Convergent Synthesis: Allows for the rapid assembly of complex amines from readily available precursors.

  • Mild Reducing Agents: A variety of mild reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), can be used, which tolerate a wide range of functional groups.[8][9]

  • One-Pot Procedures: The reaction is often carried out as a one-pot procedure, which is efficient and convenient.

To a solution of 1,4-dioxane-2-carbaldehyde (1.0 mmol) and benzylamine (1.1 mmol) in 1,2-dichloroethane (DCE) is added sodium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at room temperature for 12-24 hours, or until the starting materials are consumed (monitored by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield N-benzyl-(1,4-dioxan-2-yl)methanamine.[8]

Intramolecular Cyclization

Intramolecular cyclization is a powerful strategy for the synthesis of heterocyclic compounds, including morpholines. This approach typically involves the formation of a precursor molecule containing both the nitrogen and oxygen atoms of the future morpholine ring, which then undergoes a ring-closing reaction. A common strategy is the cyclization of N-substituted-2-amino-2'-hydroxyethyl ethers.

Key Features:

  • Stereochemical Control: Can be adapted for the synthesis of enantiomerically pure morpholine derivatives.

  • Versatility in Substitution: Allows for the introduction of substituents at various positions of the morpholine ring.

  • Multicomponent Reactions: Can be combined with multicomponent reactions, such as the Ugi reaction, to rapidly build complexity.

A precursor N-(2-hydroxyethyl)amino alcohol is first synthesized. This precursor is then treated with a base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in a suitable solvent like acetonitrile or tetrahydrofuran (THF). The base deprotonates the hydroxyl group, and the resulting alkoxide undergoes an intramolecular Sₙ2 reaction, displacing a leaving group (e.g., a tosylate or halide) on the other side of the nitrogen atom to form the morpholine ring. The reaction is typically stirred at room temperature or heated to ensure complete cyclization. After the reaction is complete, it is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried, concentrated, and the product is purified by chromatography.

Comparative Data

Synthesis MethodKey Bond FormationTypical SubstratesTypical ReagentsTypical YieldsAdvantagesDisadvantages
Buchwald-Hartwig Amination C(aryl)-NAryl halides/triflates, MorpholinePd catalyst, Phosphine ligand, Base60-95%[3][6]Broad functional group tolerance, high yields.Requires expensive and air-sensitive catalysts and ligands.
Reductive Amination C-NDioxane-aldehydes/ketones, AminesNaBH(OAc)₃, NaBH₃CN, H₂/Catalyst60-90%[8][9]One-pot procedure, mild reaction conditions.Can be challenging to control selectivity with primary amines.
Intramolecular Cyclization C-ON-substituted amino alcohols with a leaving groupBase (e.g., NaH, t-BuOK)50-80%Access to complex and stereochemically defined products.Requires multi-step synthesis of the cyclization precursor.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of dioxane-containing amines using the described methods.

Buchwald_Hartwig_Amination ArylHalide Aryl Halide/Triflate Reaction Buchwald-Hartwig Cross-Coupling ArylHalide->Reaction Morpholine Morpholine Morpholine->Reaction Catalyst Pd Catalyst + Phosphine Ligand Catalyst->Reaction Base Base Base->Reaction Product N-Aryl Morpholine Reaction->Product

Caption: Buchwald-Hartwig Amination Workflow.

Reductive_Amination DioxaneAldehyde Dioxane-containing Aldehyde/Ketone ImineFormation Imine/Enamine Formation DioxaneAldehyde->ImineFormation Amine Amine Amine->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction ReducingAgent->Reduction Product Dioxane-containing Amine ImineFormation->Reduction Reduction->Product

Caption: Reductive Amination Workflow.

Intramolecular_Cyclization Precursor N-substituted Amino Alcohol with Leaving Group Cyclization Intramolecular SN2 Cyclization Precursor->Cyclization Base Base (e.g., NaH) Base->Cyclization Product Substituted Morpholine Cyclization->Product

References

In Silico and Experimental Data Landscape for 2-methyl-1,3-Dioxane-2-ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of in silico predictions versus the currently available experimental data for the chemical compound 2-methyl-1,3-Dioxane-2-ethanamine. Due to a significant lack of published experimental studies on this specific molecule, this document primarily presents predicted physicochemical, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and biological activity data generated from various computational models. This guide aims to serve as a foundational resource for researchers, highlighting the predicted characteristics of this compound and underscoring the critical need for experimental validation to confirm these computational findings. The methodologies for hypothetical experimental validations are also presented.

Introduction

This compound is a small molecule with a core 1,3-dioxane heterocyclic structure. The 1,3-dioxane moiety is found in various biologically active compounds, suggesting potential pharmacological relevance for its derivatives. However, a thorough literature search reveals a significant gap in the experimental data for this specific compound. In the absence of empirical evidence, in silico predictive modeling offers a valuable first-pass assessment of its potential properties and biological activities. This guide synthesizes predicted data from multiple online computational tools to provide a comprehensive theoretical profile of this compound.

In Silico Data

The following sections present the predicted physicochemical properties, ADMET profile, and biological activities of this compound. These predictions were generated using a variety of established online computational platforms.

Predicted Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in Table 1. These parameters are crucial in determining the compound's potential for oral bioavailability and overall drug-likeness.

PropertyPredicted ValuePrediction Tool
Molecular Formula C7H15NO2-
Molecular Weight 145.2 g/mol -
LogP 0.28SwissADME
Water Solubility SolubleADMETlab 2.0
Topological Polar Surface Area (TPSA) 44.1 ŲSwissADME
Number of Hydrogen Bond Donors 1SwissADME
Number of Hydrogen Bond Acceptors 3SwissADME
Lipinski's Rule of Five Violations 0SwissADME
Predicted ADMET Profile

The predicted ADMET profile provides insights into the potential pharmacokinetic and toxicological properties of the compound.

ADMET PropertyPredictionPrediction Tool
Human Intestinal Absorption HighSwissADME
Blood-Brain Barrier Permeation NoSwissADME
P-glycoprotein Substrate NoSwissADME
CYP1A2 Inhibitor NoSwissADME
CYP2C19 Inhibitor NoSwissADME
CYP2C9 Inhibitor NoSwissADME
CYP2D6 Inhibitor NoSwissADME
CYP3A4 Inhibitor NoSwissADME
AMES Toxicity Non-mutagenicADMETlab 2.0
Carcinogenicity Non-carcinogenADMETlab 2.0
hERG I Inhibitor NoADMETlab 2.0
Predicted Biological Activities

The predicted biological activities can guide initial hypotheses about the compound's potential therapeutic applications. The following predictions are based on the PASS (Prediction of Activity Spectra for Substances) online tool, which predicts a wide range of biological activities based on the compound's structure. Activities with a high probability of being active (Pa > 0.7) are presented.

Predicted Biological ActivityPa (Probability to be Active)
Membrane permeability stimulant 0.784
Substrate of Hydroxysteroid dehydrogenase 0.752
Anthelmintic (nematodes) 0.731
GABA-A receptor antagonist 0.715

Experimental Data

A comprehensive search of scientific databases and chemical catalogs yielded no specific experimental data for the physicochemical properties, ADMET profile, or biological activity of this compound. The information available is limited to its chemical structure, CAS number (218602-40-5), and basic identifiers.

Data for Structural Analogs

While no direct experimental data exists for the target compound, studies on other 1,3-dioxane derivatives have shown a wide range of biological activities, including potential as modulators of multidrug resistance and as ligands for various receptors. However, these analogs often have significantly different substitution patterns, making direct extrapolation of their properties to this compound unreliable. The lack of data for closely related analogs with a 2-aminoalkyl substituent at the 2-position further emphasizes the need for dedicated experimental investigation.

Methodologies for Experimental Validation

To bridge the gap between in silico predictions and empirical evidence, a series of experimental validations are necessary. The following outlines hypothetical protocols for key experiments.

Physicochemical Property Determination
  • LogP Determination: The octanol-water partition coefficient (LogP) can be experimentally determined using the shake-flask method followed by quantification of the compound in each phase using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Aqueous Solubility: Solubility can be measured by adding an excess of the compound to water, allowing it to reach equilibrium, and then quantifying the dissolved concentration using a suitable analytical method like HPLC.

  • pKa Determination: The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-spectrophotometry.

In Vitro ADMET Assays
  • Cell Permeability: The Caco-2 cell permeability assay can be used to assess intestinal absorption. The transport of the compound across a Caco-2 cell monolayer is measured.

  • Blood-Brain Barrier Permeation: An in vitro model using a co-culture of brain endothelial cells and astrocytes can be employed to predict BBB permeability.

  • Metabolic Stability: The compound can be incubated with human liver microsomes, and the rate of its degradation can be monitored over time to assess metabolic stability.

  • CYP450 Inhibition: Commercially available kits can be used to assess the inhibitory potential of the compound against the major cytochrome P450 isoforms.

  • Toxicity Assays: The Ames test using different strains of Salmonella typhimurium can be performed to evaluate mutagenicity. Cytotoxicity can be assessed using various cell lines (e.g., HepG2 for hepatotoxicity) and measuring cell viability with assays like the MTT assay.

Visualizations

InSilico_vs_Experimental_Workflow cluster_insilico In Silico Prediction cluster_experimental Experimental Validation InSilico_Physchem Physicochemical Properties Exp_Physchem Physicochemical Characterization InSilico_Physchem->Exp_Physchem Guides InSilico_ADMET ADMET Profile Exp_ADMET In Vitro ADMET Assays InSilico_ADMET->Exp_ADMET Guides InSilico_Bioactivity Biological Activity Exp_Bioactivity In Vitro/In Vivo Bioassays InSilico_Bioactivity->Exp_Bioactivity Guides Final_Assessment Compound Profile Assessment Exp_Physchem->Final_Assessment Exp_ADMET->Final_Assessment Exp_Bioactivity->Final_Assessment

Caption: Logical flow from in silico prediction to experimental validation.

Experimental_Validation_Workflow Start Compound Synthesis & Purification Physchem Physicochemical Property Analysis (LogP, Solubility, pKa) Start->Physchem InVitro_ADME In Vitro ADME Assays (Permeability, Stability) Start->InVitro_ADME InVitro_Tox In Vitro Toxicity (Ames, Cytotoxicity) Start->InVitro_Tox Primary_Screening Primary Biological Screening Start->Primary_Screening Lead_Op Lead Optimization Physchem->Lead_Op InVitro_ADME->Lead_Op InVitro_Tox->Lead_Op Primary_Screening->Lead_Op

Caption: A hypothetical experimental workflow for compound validation.

Conclusion

The in silico data for this compound suggests that it is a small, water-soluble molecule with good predicted intestinal absorption and a generally favorable ADMET profile. The predictions indicate a low likelihood of major toxicities and metabolic liabilities. The predicted biological activities, while needing confirmation, suggest potential avenues for further investigation.

It is imperative to emphasize that these are computational predictions and may not accurately reflect the true properties of the compound. This guide serves as a starting point for researchers interested in this compound, providing a theoretical framework that must be rigorously tested through experimental validation. The significant data gap for this molecule and its close analogs presents an opportunity for novel research to characterize its properties and explore its potential biological activities. Future experimental work is essential to either confirm or refute these in silico hypotheses and to fully elucidate the scientific value of this compound.

Safety Operating Guide

Navigating the Disposal of 2-methyl-1,3-Dioxane-2-ethanamine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, as this guide is based on inferred hazards.

Inferred Hazard Profile and Safety Summary

Based on the analysis of related chemical structures, 2-methyl-1,3-dioxane-2-ethanamine should be handled as a substance with multiple potential hazards. The dioxane moiety suggests it is likely a flammable liquid, while the ethanamine group indicates potential corrosivity and toxicity. The primary hazards are summarized below.

Key Assumed Hazards:

  • Flammability: Related dioxane compounds are flammable to highly flammable liquids and vapors.[1][2][3] Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] Use explosion-proof equipment and take precautionary measures against static discharge.[2][3][4]

  • Eye Damage/Irritation: Causes serious eye irritation, with potential for severe damage.[1][3]

  • Skin Corrosion/Irritation: May cause skin irritation or chemical burns. Amines are known to be corrosive to skin.[4]

  • Respiratory Irritation: Vapors may cause respiratory irritation.[1]

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

Quantitative Data from Structural Analogs

The following table presents data from structurally related compounds to provide a quantitative context for safety measures. Note that these values are for analogous substances and should be treated as estimates for this compound.

PropertyValueAnalogous Compound Source
Flash Point -2 °C (closed cup)2-Methyl-1,3-dioxolane
Boiling Point 82 - 83 °C2-Methyl-1,3-dioxolane
Lower Explosion Limit 1.9 % (V)2-Methyl-1,3-dioxolane
Vapor Pressure 57.3 hPa at 20 °C2-Methyl-1,3-dioxolane
Relative Density 0.982 g/cm³ at 25 °C2-Methyl-1,3-dioxolane

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Handling:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[5]

  • Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene). Wear protective clothing, such as a lab coat, to prevent skin contact.[5]

  • Respiratory Protection: All handling of the substance should occur in a well-ventilated area, preferably inside a certified chemical fume hood.[1][5]

  • Safe Handling: Avoid inhalation of vapors and contact with skin and eyes.[5] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[4]

2. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, compatible waste container.

  • The container must be made of a material resistant to organic solvents and amines. A high-density polyethylene (HDPE) or glass container is recommended.

  • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound". List all components if it is a mixture.

  • Keep the waste container securely closed when not in use.[4][5]

3. Waste Storage:

  • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.

  • The storage area must be cool, dry, and well-ventilated.[4][6]

  • Store away from incompatible materials, particularly oxidizing agents, and sources of ignition.[6]

4. Final Disposal:

  • Do not dispose of this chemical down the drain or in regular trash. [1][5]

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][4]

  • Provide the waste contractor with a complete and accurate description of the waste for proper handling and incineration at an approved facility.

Emergency Procedures

Spill Response:

  • Evacuate all non-essential personnel from the immediate area.[5]

  • Remove all sources of ignition.[4][5]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).

  • Use non-sparking tools to collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[5][7]

  • Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Following Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]

  • Following Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5]

  • Following Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards: Flammable, Corrosive, Toxicant B Don Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Handle in Fume Hood B->C D Generate Chemical Waste C->D Process Complete E Collect in a Closed, Labeled, Compatible Container D->E F Store in Cool, Dry, Ventilated Area E->F Transfer to Storage G Away from Ignition Sources F->G H Contact EHS or Licensed Waste Contractor G->H Ready for Disposal I Arrange for Pickup H->I J Transport to Approved Hazardous Waste Facility I->J K Proper Disposal (e.g., Incineration) J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-methyl-1,3-Dioxane-2-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-methyl-1,3-dioxane-2-ethanamine (CAS 218602-40-5) was not publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar chemicals, including 2-methyl-1,3-dioxolane derivatives. Researchers must consult the specific SDS for the product they are using and perform a thorough risk assessment before handling this chemical. The information provided here is for investigational purposes only and is not intended for diagnostic or therapeutic use.[1]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance is designed to answer specific operational questions regarding personal protective equipment (PPE), handling, storage, and disposal.

Personal Protective Equipment (PPE)

Based on the hazards associated with similar dioxane and dioxolane compounds, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Chemical-impermeable gloves (inspect before use). Fire/flame resistant and impervious clothing.EU Directive 89/686/EEC and the standard EN 374.[2]
Respiratory Full-face respirator if exposure limits are exceeded or if irritation is experienced.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3]
Body Wear appropriate protective clothing to prevent skin exposure.N/A

Operational Plan: Handling and Storage

Safe handling and storage are critical to preventing accidents and ensuring the integrity of the chemical.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][4]

  • Avoid contact with skin and eyes.[2][5]

  • Do not breathe mist, vapors, or spray.[4][5]

  • Wash hands thoroughly after handling.[5]

  • Use spark-proof tools and explosion-proof equipment.[2][5]

  • Ground and bond container and receiving equipment to prevent static discharge.[4][5]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[4][5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][5]

  • Keep the container tightly closed.[4][5]

  • Store in a designated flammables area.[3][5]

  • Protect from moisture.[4][5]

  • Incompatible materials to avoid include strong oxidizing agents and strong acids.[5]

Emergency Procedures

In case of accidental exposure or release, immediate action is necessary.

IncidentFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Spill Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition.[2][4] Contain the spill using inert absorbent material (e.g., sand, silica gel).[3][6]

Disposal Plan

All chemical waste must be handled and disposed of in accordance with local, regional, and national regulations.

  • Collect waste in suitable, closed, and properly labeled containers.[2][5]

  • Dispose of the contents and container to an approved waste disposal plant.[5]

  • Do not allow the chemical to enter drains or the environment.[2][7]

Visual Workflows

The following diagrams illustrate the key workflows for handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage a Consult SDS and Perform Risk Assessment b Ensure Proper Ventilation (Fume Hood) a->b c Don Appropriate PPE b->c d Ground and Bond Equipment c->d e Transfer Chemical Using Spark-Proof Tools d->e f Keep Container Tightly Closed e->f g Store in Cool, Dry, Well-Ventilated Area f->g h Segregate from Incompatible Materials g->h

Caption: Safe Handling and Storage Workflow.

G cluster_collection Waste Collection cluster_disposal Disposal a Segregate Chemical Waste b Use Designated, Labeled, and Closed Containers a->b c Consult Institutional Waste Disposal Guidelines b->c d Arrange for Pickup by Authorized Waste Management c->d e Maintain Disposal Records d->e

Caption: Chemical Waste Disposal Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.